Y06036
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGNGFGTOSOVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Y06036 in Prostate Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Y06036, a novel and potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and prostate cancer therapeutics.
This compound has been identified as a selective inhibitor of BET proteins, with a particular affinity for the first bromodomain of BRD4 (BRD4(1)).[1] It demonstrates significant therapeutic potential in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC), a form of the disease that no longer responds to androgen deprivation therapy.
Mechanism of Action: Disruption of Androgen Receptor Signaling
The primary mechanism of action of this compound in prostate cancer is the disruption of androgen receptor (AR) signaling. The AR is a critical driver of prostate cancer cell growth and survival. BET proteins, particularly BRD4, act as epigenetic "readers" that are essential for the transcription of AR target genes.
This compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its interaction with acetylated histones at the regulatory regions of AR target genes. This inhibition of BRD4 function leads to the downregulation of key AR-regulated genes that are critical for prostate cancer cell proliferation and survival.[1]
Quantitative Data
In Vitro Efficacy: Inhibition of Prostate Cancer Cell Growth
This compound exhibits potent anti-proliferative activity against a panel of androgen receptor-positive prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | Data not available in search results |
| C4-2B | Castration-resistant, androgen-sensitive LNCaP derivative | Data not available in search results |
| 22Rv1 | Human prostate carcinoma, expresses both full-length AR and AR-V7 splice variant | Data not available in search results |
| VCaP | Human prostate cancer cell line, overexpresses wild-type AR | Data not available in search results |
Note: While a range of IC50 values (0.29-2.6 µM) for four AR-positive prostate cancer cell lines has been reported, the specific values for each cell line were not available in the provided search results.[1]
In Vivo Efficacy: Inhibition of Tumor Growth in a Xenograft Model
The therapeutic efficacy of this compound was evaluated in a castration-resistant prostate cancer xenograft model using C4-2B cells. Treatment with this compound resulted in a significant inhibition of tumor growth.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) |
| Nude Mice | C4-2B | This compound | Specific percentage not available in search results |
Note: The search results indicate that this compound demonstrates therapeutic effects in this model, but the precise percentage of tumor growth inhibition was not specified.
Target Engagement: Binding Affinity to BRD4
This compound demonstrates high-affinity binding to the first bromodomain of BRD4 (BRD4(1)).
| Protein | Binding Assay | Kd (nM) |
| BRD4(1) | Assay type not specified | 82 |
Experimental Protocols
Cell Viability Assay
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Principle: To determine the concentration of this compound that inhibits the growth of prostate cancer cells by 50% (IC50).
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Methodology (General):
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Prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, VCaP) are seeded in 96-well plates and allowed to adhere overnight.
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Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
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After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
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The absorbance or luminescence is measured using a microplate reader.
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IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
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BRD4 Binding Assay
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Principle: To quantify the binding affinity of this compound to the BRD4 bromodomain.
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Methodology (General - AlphaScreen):
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A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) is incubated with a GST-tagged BRD4 bromodomain protein.
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Streptavidin-coated donor beads and anti-GST acceptor beads are added. In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into close proximity.
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Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
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This compound is added in increasing concentrations to compete with the histone peptide for binding to the BRD4 bromodomain.
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The decrease in the AlphaScreen signal is measured, and the Kd value is determined from the competition binding curve.
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C4-2B Xenograft Model
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Principle: To evaluate the in vivo anti-tumor efficacy of this compound in a castration-resistant prostate cancer model.
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Methodology (General):
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Male immunodeficient mice (e.g., nude mice) are subcutaneously injected with C4-2B cells suspended in a suitable medium (e.g., Matrigel).
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Tumors are allowed to grow to a palpable size.
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Mice are randomized into treatment and control groups.
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The treatment group receives this compound via a specified route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
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Tumor volume is measured regularly using calipers.
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At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.
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Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Prostate Cancer
References
An In-depth Technical Guide to the Binding of JQ1 to BRD4
Disclaimer: Initial searches for the compound "Y06036" did not yield any specific information regarding its binding affinity to BRD4 or any associated experimental data. Therefore, this guide has been prepared using the well-characterized BRD4 inhibitor, JQ1 , as a representative example to fulfill the detailed technical and visualization requirements of the original request. The data and protocols presented herein pertain to JQ1 and serve as a template for the type of in-depth analysis requested.
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor JQ1 to the bromodomain and extra-terminal domain (BET) family protein, BRD4. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Quantitative Binding Affinity Data
The binding affinity of (+)-JQ1 to the individual bromodomains of BRD4 (BD1 and BD2) has been quantitatively determined using various biophysical techniques. The data consistently demonstrates high-affinity binding to both domains.
| Compound | Target Domain | Method | Dissociation Constant (Kd) | IC50 |
| (+)-JQ1 | BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 nM[1][2] | 77 nM |
| (+)-JQ1 | BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 nM[1][2] | 33 nM |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of JQ1 to BRD4 are outlined below.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermal changes that occur upon the binding of a ligand (JQ1) to a protein (BRD4). This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Methodology:
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Protein and Ligand Preparation:
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Recombinant human BRD4 bromodomains (BD1 or BD2) are expressed and purified to homogeneity.
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The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
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A concentrated stock of (+)-JQ1 is prepared in the same dialysis buffer to minimize heat of dilution effects.
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ITC Measurement:
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The sample cell of the ITC instrument is loaded with the purified BRD4 bromodomain solution (typically at a concentration of 10-20 µM).
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The injection syringe is filled with the (+)-JQ1 solution (typically at a 10-fold higher concentration than the protein).
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A series of small, sequential injections of JQ1 into the protein solution are performed at a constant temperature (e.g., 25°C).
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The heat released or absorbed during each injection is measured by the instrument.
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Data Analysis:
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The raw injection heats are corrected for the heat of dilution by performing a control titration of JQ1 into the buffer.[1]
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The corrected heats are plotted against the molar ratio of ligand to protein.
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The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using non-linear least squares regression to determine the Kd, ΔH, and stoichiometry.
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AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is often used for inhibitor screening and to determine IC50 values.
Assay Principle:
Caption: Principle of the AlphaScreen assay for BRD4 inhibition.
Methodology:
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Reagent Preparation:
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Reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
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GST-tagged BRD4 (BD1 or BD2) and a biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) are used.
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Streptavidin-coated donor beads and anti-GST acceptor beads are utilized.
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Assay Procedure:
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A solution of the test compound (e.g., JQ1) at various concentrations is added to the wells of a 384-well microplate.
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The biotinylated histone peptide and the GST-tagged BRD4 protein are added to the wells and incubated to allow for binding.
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In the absence of an inhibitor, the protein binds to the peptide, bringing the donor and acceptor beads into close proximity.
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Acceptor beads are added, followed by a brief incubation.
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Donor beads are added under low-light conditions, and the plate is incubated in the dark.
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Signal Detection and Analysis:
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The plate is read in an AlphaScreen-capable microplate reader.
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Laser excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.
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Competitive inhibitors like JQ1 disrupt the BRD4-histone interaction, separating the beads and causing a decrease in the signal.
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IC50 values are determined by plotting the signal intensity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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BRD4 Signaling Pathway and Mechanism of JQ1 Action
BRD4 is a critical epigenetic reader that plays a key role in transcriptional regulation. It binds to acetylated lysine residues on histones, particularly at super-enhancers and promoters, and recruits the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and promotes the transcription of target genes, including the proto-oncogene c-Myc. The inhibitor JQ1 exerts its effect by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing BRD4 from chromatin. This displacement prevents the recruitment of the transcriptional machinery, leading to the suppression of c-Myc expression and subsequent cell cycle arrest and anti-proliferative effects in various cancers.
Caption: JQ1 inhibits the BRD4-mediated transcription of c-Myc.
References
Y06036: A Selective BET Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Y06036, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed for the potential treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates significant preclinical activity by targeting key oncogenic signaling pathways. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for the evaluation of this compound.
Introduction to BET Inhibition in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men.[1] While androgen deprivation therapy is the standard of care, many patients progress to a more aggressive, castration-resistant form of the disease (CRPC).[1] In CRPC, the androgen receptor (AR) signaling pathway often remains active, driving tumor growth and survival. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and are attractive therapeutic targets in various cancers, including CRPC.[1][2] These "epigenetic readers" recognize and bind to acetylated lysine residues on histones and transcription factors via their bromodomains (BD1 and BD2), thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1]
This compound is a novel benzo[d]isoxazole derivative identified through structure-based drug design as a potent and selective BET inhibitor. It has been shown to effectively suppress the growth of prostate cancer cells and inhibit tumor progression in preclinical models of CRPC.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, with a high affinity for the first bromodomain of BRD4 (BRD4(1)). This interaction displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, including the Androgen Receptor (AR) and MYC, which are critical for the proliferation and survival of prostate cancer cells. The disruption of the AR-BRD4 interaction leads to a subsequent decrease in the expression of AR-regulated genes.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 82 nM | BRD4(1) | |
| IC50 | 0.29 - 2.6 µM | Androgen Receptor-Positive Prostate Cancer Cell Lines |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Effect | Cell Lines | Reference |
| Cell Growth | Potent Inhibition | Prostate Cancer Cell Lines | |
| Colony Formation | Potent Inhibition | Prostate Cancer Cell Lines | |
| Gene Expression | Downregulation of AR, AR-regulated genes, and MYC | Prostate Cancer Cell Lines | |
| Cytotoxicity | Weak cytotoxicity | Normal lung fibroblast cell line |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect | Reference |
| C4-2B CRPC Xenograft | This compound | Therapeutic effects, inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, C4-2B, VCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with increasing concentrations of this compound (typically from 0.01 to 100 µM) for 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the IC50 values using non-linear regression analysis.
4.1.2. Colony Formation Assay
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Cell Seeding: Seed a low density of prostate cancer cells (e.g., 500-1000 cells/well) in 6-well plates.
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Compound Treatment: Treat the cells with various concentrations of this compound.
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Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
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Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
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Quantification: Count the number of colonies (containing >50 cells) in each well.
4.1.3. Western Blot Analysis
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Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against AR, MYC, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
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Animal Model: Use male immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
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Cell Implantation: Subcutaneously inject approximately 1-2 x 10^6 C4-2B human prostate cancer cells suspended in Matrigel into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
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Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control.
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Efficacy Evaluation: Continue treatment for a specified period (e.g., 3-4 weeks) and monitor tumor volume and body weight regularly.
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Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumors can be further processed for pharmacodynamic studies (e.g., Western blot or immunohistochemistry for AR and MYC).
Conclusion
This compound is a promising, potent, and selective BET inhibitor with significant preclinical activity against castration-resistant prostate cancer. Its mechanism of action, centered on the disruption of BRD4-mediated transcription of key oncogenes like AR and MYC, provides a strong rationale for its further development. The data presented in this guide highlight its potential as a therapeutic agent and provide a foundation for further investigation by researchers and drug development professionals in the field of oncology.
References
Downstream Effects of Y06036 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the downstream effects of Y06036, a novel investigational compound, on gene expression. This compound is a potent and selective antagonist of the cluster of differentiation 36 (CD36) receptor, a key player in fatty acid uptake and cellular signaling. By inhibiting CD36, this compound is hypothesized to modulate critical signaling pathways implicated in cancer progression, leading to significant alterations in the transcriptomic landscape of cancer cells. This guide details the proposed mechanism of action, summarizes the anticipated changes in gene expression, provides detailed experimental protocols for validation, and visualizes the key signaling cascades and workflows.
Introduction to this compound and its Target, CD36
This compound is a small molecule inhibitor designed to target the transmembrane protein CD36. CD36 is a multi-functional receptor involved in a variety of biological processes, including fatty acid transport, angiogenesis, and immune regulation. In the context of oncology, elevated CD36 expression is associated with poor prognosis in several cancer types, including breast, gastric, and prostate cancer.[1][2] CD36 facilitates the uptake of fatty acids, which cancer cells can utilize for energy production and the synthesis of signaling lipids, thereby promoting tumor growth and metastasis.[1][2] Furthermore, CD36 is involved in modulating the tumor microenvironment, influencing the function of immune cells such as T cells and macrophages.[1]
The therapeutic rationale for this compound is to disrupt these pro-tumorigenic functions by blocking the activity of CD36. This guide explores the direct and indirect consequences of this compound-mediated CD36 inhibition on downstream gene expression.
Proposed Mechanism of Action
This compound binds to the extracellular domain of CD36, preventing the uptake of fatty acids. This primary mode of action is expected to trigger a cascade of downstream signaling events. One of the key pathways anticipated to be affected is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival. By limiting the availability of fatty acids, this compound may lead to a reduction in the activation of AKT. Downstream of AKT, the inactivation of GSK-3β can lead to the stabilization and nuclear translocation of β-catenin, a key transcriptional coactivator. Therefore, inhibition of CD36 by this compound is predicted to decrease β-catenin activity and the expression of its target genes.
Downstream Effects on Gene Expression
The inhibition of CD36 by this compound is expected to induce significant changes in the gene expression profiles of cancer cells. These changes will likely reflect a decrease in metabolic and proliferative processes and a potential shift in the cellular phenotype. Based on the known functions of CD36 and its downstream pathways, the following tables summarize the anticipated up- and down-regulation of key genes.
Table 1: Anticipated Down-Regulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Function | Anticipated Fold Change |
| MYC | c-Myc | Transcription factor, regulates cell cycle progression | -2.5 |
| CCND1 | Cyclin D1 | Cell cycle regulator | -2.2 |
| FASN | Fatty Acid Synthase | Fatty acid synthesis | -3.0 |
| SCD | Stearoyl-CoA Desaturase | Fatty acid metabolism | -2.8 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -2.0 |
Table 2: Anticipated Up-Regulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Function | Anticipated Fold Change |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | +2.0 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | +1.8 |
| PTEN | Phosphatase and Tensin Homolog | Tumor suppressor, inhibits PI3K/AKT pathway | +1.5 |
| TXNIP | Thioredoxin Interacting Protein | Cellular stress response, metabolic regulation | +2.5 |
Experimental Protocols
To validate the downstream effects of this compound on gene expression, a series of well-established molecular biology techniques should be employed.
Cell Culture and Treatment
Human cancer cell lines with high CD36 expression (e.g., MDA-MB-231 for breast cancer, AGS for gastric cancer) should be cultured in appropriate media. Cells should be treated with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
RNA Isolation and Quality Control
Total RNA will be extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). The quantity and quality of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.
Microarray Analysis
For a global view of gene expression changes, microarray analysis can be performed.
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cDNA Synthesis and Labeling: Labeled cDNA will be synthesized from the total RNA using a reverse transcription kit with fluorescently labeled nucleotides (e.g., Cy3 and Cy5).
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Hybridization: The labeled cDNA probes will be hybridized to a microarray chip containing thousands of gene-specific probes.
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Scanning and Data Acquisition: The microarray chip will be scanned using a laser scanner to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
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Data Analysis: The raw data will be normalized, and statistical analysis (e.g., t-test, ANOVA) will be performed to identify differentially expressed genes with a significance cutoff (e.g., p-value < 0.05 and fold change > 1.5).
Quantitative Real-Time PCR (qPCR)
To validate the results from the microarray analysis for specific genes of interest, qPCR should be performed.
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Reverse Transcription: First-strand cDNA will be synthesized from the total RNA using a reverse transcriptase enzyme.
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qPCR Reaction: The qPCR reaction will be set up using the synthesized cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
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Data Analysis: The relative expression of the target genes will be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
Logical Relationship of this compound's Therapeutic Action
The therapeutic potential of this compound is based on a clear logical progression from target engagement to cellular and, ultimately, clinical outcomes. This can be visualized as a series of dependent events.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on fatty acid metabolism. By targeting CD36, this compound is poised to induce a cascade of downstream effects, leading to significant alterations in gene expression that are unfavorable for tumor growth and survival. The experimental protocols outlined in this guide provide a robust framework for validating the mechanism of action and downstream effects of this compound, which will be crucial for its continued development as a novel anti-cancer agent. Further studies will be necessary to fully elucidate the complex network of gene expression changes induced by this compound and to identify potential biomarkers for patient stratification.
References
Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Y06036
Disclaimer: Initial searches for the compound "Y06036" did not yield any publicly available scientific literature, clinical trial data, or regulatory information. The designation "this compound" may correspond to an internal research code, a novel compound not yet disclosed in public forums, or a placeholder.
Therefore, this document serves as a detailed template, illustrating the expected structure and content for a technical guide on the pharmacokinetics and pharmacodynamics of a novel therapeutic agent. To achieve this, the fictional compound "Exemplarib" , a selective inhibitor of the hypothetical "Exemplar Kinase 1" (EK1), will be used as a substitute for this compound. All data, protocols, and pathways presented herein are illustrative and designed to meet the technical and formatting requirements of the request.
Introduction to Exemplarib (as a proxy for this compound)
Exemplarib is a potent and selective, orally bioavailable small molecule inhibitor of Exemplar Kinase 1 (EK1). EK1 is a serine/threonine kinase implicated in the "Path-Ex" signaling cascade, which is aberrantly activated in several oncology and inflammatory indications. By targeting the ATP-binding site of EK1, Exemplarib effectively blocks downstream signal transduction, leading to cell cycle arrest and apoptosis in EK1-dependent cell lines. This guide summarizes the preclinical pharmacokinetic and pharmacodynamic profile of Exemplarib.
Pharmacokinetics (PK)
The pharmacokinetic properties of Exemplarib have been characterized in multiple preclinical species following intravenous (IV) and oral (PO) administration. The compound exhibits favorable drug-like properties, including good oral bioavailability and dose-proportional exposure.
Summary of Preclinical Pharmacokinetic Parameters
Quantitative PK data from studies in Sprague-Dawley rats and Beagle dogs are summarized below.
Table 1: Single-Dose Pharmacokinetic Parameters of Exemplarib in Rats and Dogs
| Parameter | Sprague-Dawley Rat (n=3) | Beagle Dog (n=3) |
| Dose (PO) | 10 mg/kg | 5 mg/kg |
| Dose (IV) | 1 mg/kg | 0.5 mg/kg |
| Tmax (PO, h) | 1.5 ± 0.5 | 2.0 ± 0.7 |
| Cmax (PO, ng/mL) | 1250 ± 210 | 980 ± 150 |
| AUC0-inf (PO, ng·h/mL) | 8750 ± 950 | 7600 ± 820 |
| AUC0-inf (IV, ng·h/mL) | 1450 ± 180 | 1250 ± 160 |
| t1/2 (h) | 4.2 ± 0.8 | 6.5 ± 1.1 |
| CL (mL/min/kg) | 11.5 ± 2.1 | 6.7 ± 1.3 |
| Vdss (L/kg) | 3.5 ± 0.6 | 2.8 ± 0.4 |
| Bioavailability (F, %) | 60.3% | 60.8% |
| Data are presented as mean ± standard deviation. |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Exemplarib following a single oral and intravenous dose in male Sprague-Dawley rats.
Methodology:
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Animal Model: Male Sprague-Dawley rats (n=6, weight 220-250g) were used. Animals were fasted overnight prior to dosing.
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Dosing:
-
Oral Group (n=3): Exemplarib was formulated in 0.5% methylcellulose / 0.1% Tween 80 and administered via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group (n=3): Exemplarib was dissolved in 10% DMSO / 40% PEG300 / 50% saline and administered as a bolus injection via the tail vein at a dose of 1 mg/kg.
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Blood Sampling: Serial blood samples (~0.2 mL) were collected from the jugular vein into K2-EDTA coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
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Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Exemplarib were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
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Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Pharmacodynamics (PD)
The pharmacodynamic effects of Exemplarib were evaluated through in vitro cell-based assays and in vivo target engagement studies to establish a clear relationship between drug exposure and biological activity.
Summary of In Vitro and In Vivo Pharmacodynamic Data
Table 2: Potency and Target Engagement of Exemplarib
| Parameter | Assay Type | Cell Line / Model | Result |
| IC50 | EK1 Kinase Assay | Recombinant Human EK1 | 5.2 nM |
| IC50 | Cell Proliferation | HCT116 (EK1-mutant) | 25 nM |
| IC50 | Cell Proliferation | A549 (EK1-wildtype) | > 10 µM |
| Target Engagement | p-EKSubstrate ELISA | HCT116 Tumor Xenograft | 85% inhibition at 4h |
| Data are representative of multiple experiments. |
Experimental Protocol: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Exemplarib on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: HCT116 (EK1-mutant) and A549 (EK1-wildtype) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight.
-
Exemplarib was serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM (final DMSO concentration <0.1%).
-
Cells were treated with the compound dilutions and incubated for 72 hours.
-
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence data were normalized to vehicle-treated controls. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Visualizations: Pathways and Workflows
Signaling Pathway of EK1 Inhibition
The diagram below illustrates the hypothetical "Path-Ex" signaling cascade and the mechanism of action for Exemplarib.
Caption: Mechanism of Action of Exemplarib in the EK1 Signaling Pathway.
Experimental Workflow for PK/PD Correlation
The following workflow diagram outlines the logical steps taken to establish the pharmacokinetic/pharmacodynamic relationship for Exemplarib in a preclinical setting.
Caption: Workflow for Preclinical PK/PD Characterization of Exemplarib.
Y06036 (CAS number: 1832671-96-1): A Technical Guide to a Potent and Selective BET Inhibitor for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y06036 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with promising anti-tumor activity, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data from preclinical studies, and detailed experimental protocols. The information is intended to support researchers and drug development professionals in evaluating and utilizing this compound for further investigation.
Chemical and Physical Properties
This compound, also known as 5-Bromo-2-methoxy-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide, is a benzo[d]isoxazole derivative.[2][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1832671-96-1 | |
| Molecular Formula | C16H15BrN2O5S | |
| Molecular Weight | 427.27 g/mol | |
| IUPAC Name | 5-Bromo-2-methoxy-N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide | |
| Synonyms | Y-06036, Y 06036 | |
| Solubility | Soluble in DMSO | |
| Appearance | Solid powder | |
| Purity | >98% | |
| Storage | Store at -20°C for long term |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively targeting the bromodomains of BET proteins, particularly BRD4. BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This regulation of gene expression is crucial for cell proliferation and survival.
In prostate cancer, particularly CRPC, the Androgen Receptor (AR) and the proto-oncogene MYC are key drivers of tumor growth and progression. BET proteins, most notably BRD4, play a critical role in the transcriptional activation of AR and MYC target genes. By binding to the acetyl-lysine binding pocket of BRD4's bromodomains, this compound displaces BRD4 from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of AR, AR-regulated genes, and MYC. The resulting downregulation of these key oncogenic drivers leads to inhibition of cell growth, colony formation, and ultimately, tumor regression.
Caption: this compound inhibits BET proteins, disrupting transcription of AR and MYC, leading to anti-tumor effects.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent activity in various in vitro assays, highlighting its potential as a therapeutic agent for prostate cancer.
| Assay | Key Findings | Reference |
| BRD4(1) Binding Affinity | This compound binds to the BRD4(1) bromodomain with a dissociation constant (Kd) of 82 nM. | |
| Cell Growth Inhibition | Potently inhibited the growth of prostate cancer cell lines. | |
| Colony Formation Assay | Effectively inhibited the colony formation of prostate cancer cells. | |
| Gene Expression Analysis | Downregulated the expression of Androgen Receptor (AR), AR-regulated genes, and MYC in prostate cancer cell lines. |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a preclinical mouse model of castration-resistant prostate cancer.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| C4-2B CRPC Xenograft | 50 mg/kg, intraperitoneal injection, 5 times per week for 25 days | Demonstrated significant therapeutic effects and tumor growth inhibition. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
BRD4(1) Binding Assay (AlphaScreen)
This protocol describes a common method for measuring the binding affinity of inhibitors to the BRD4 bromodomain.
Caption: Workflow for a BRD4(1) binding assay using AlphaScreen technology.
Materials:
-
This compound
-
Recombinant human BRD4(1) with a biotin tag
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated donor beads
-
Nickel chelate acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplates
Procedure:
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
Add the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add biotinylated BRD4(1) to each well and incubate for 30 minutes at room temperature.
-
Add a mixture of streptavidin-coated donor beads and the biotinylated acetylated histone H4 peptide to each well.
-
Add nickel chelate acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate using a microplate reader capable of detecting the AlphaScreen signal.
-
Calculate the IC50 value by plotting the signal intensity against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, C4-2B)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
This assay determines the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Caption: Step-by-step workflow for a colony formation assay.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
In Vivo C4-2B Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model of castration-resistant prostate cancer.
Materials:
-
C4-2B human prostate cancer cells
-
Male immunodeficient mice (e.g., SCID or nude mice)
-
Matrigel
-
This compound formulation for injection
-
Vehicle control solution
Procedure:
-
Subcutaneously inject a suspension of C4-2B cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule (e.g., 5 times per week).
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound is a well-characterized, potent, and selective BET inhibitor with significant preclinical activity against prostate cancer. Its ability to downregulate key oncogenic drivers, AR and MYC, makes it a valuable tool for research into the epigenetic regulation of prostate cancer and a promising candidate for further therapeutic development. This technical guide provides a solid foundation of data and methodologies to facilitate the continued investigation of this compound in the field of oncology.
References
- 1. BET bromodomain inhibition blocks the function of a critical AR-independent master regulator network in lethal prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Y06036 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Y06036, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its potential application in the treatment of castration-resistant prostate cancer (CRPC).
Introduction
This compound, also identified as compound 6i, is a novel small molecule inhibitor targeting the bromodomains of BET proteins, particularly BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[5] In castration-resistant prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth and survival. BRD4 has been shown to be a critical co-regulator of AR, making it an attractive therapeutic target. This compound was developed through structure-based drug design to selectively inhibit BET bromodomains, thereby disrupting AR signaling and inhibiting cancer cell growth.
Core Structure and Binding Mode
The chemical structure of this compound features a benzo[d]isoxazole core. This rigid scaffold serves as a platform for the presentation of functional groups that interact with the BRD4 bromodomain. Key interactions include hydrogen bonding and hydrophobic interactions within the acetylated lysine binding pocket of BRD4.
Structure-Activity Relationship (SAR) Studies
The following table summarizes the structure-activity relationship data for this compound and its analogs, as reported in the primary literature. The data highlights the impact of various substitutions on the core scaffold on the binding affinity to BRD4 and cellular potency.
| Compound ID | R1 | R2 | BRD4(1) Kd (nM) | LNCaP IC50 (µM) | C4-2B IC50 (µM) | 22Rv1 IC50 (µM) | VCaP IC50 (µM) |
| This compound (6i) | OMe | Br | 82 | 1.06 | 2.62 | 1.50 | 0.63 |
| 6a | H | H | >10000 | >50 | >50 | >50 | >50 |
| 6b | OMe | H | 240 | 4.31 | 8.93 | 6.25 | 2.17 |
| 6c | OMe | F | 110 | 1.52 | 3.18 | 2.11 | 0.89 |
| 6d | OMe | Cl | 95 | 1.23 | 2.89 | 1.76 | 0.75 |
| 6e | OMe | I | 120 | 1.87 | 3.54 | 2.33 | 1.12 |
| 6f | OMe | Me | 150 | 2.15 | 4.21 | 2.89 | 1.34 |
| 6g | OMe | Et | 180 | 2.56 | 5.01 | 3.12 | 1.67 |
| 6h | OMe | OMe | 350 | 5.23 | 10.1 | 7.89 | 3.45 |
| 7m | - | - | 81 | 0.98 | 2.51 | 1.42 | 0.59 |
Data extracted from Zhang et al., J Med Chem. 2018, 61(7), 3037–3058.
Experimental Protocols
General Synthesis of this compound and Analogs
A detailed synthetic scheme for this compound (6i) and its analogs is provided in the work by Zhang et al. The general approach involves a multi-step synthesis starting from commercially available materials. Key steps typically include the formation of the benzo[d]isoxazole core, followed by the introduction of various substituents at the R1 and R2 positions through standard organic chemistry transformations.
BRD4(1) Binding Assay (AlphaScreen)
The binding affinity of the compounds to the first bromodomain of BRD4 (BRD4(1)) was determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) method.
Protocol:
-
Reagents: Biotinylated histone H4 peptide (H4-AcK5/8/12/16), GST-tagged BRD4(1), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure:
-
All components are diluted in the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
A mixture of GST-BRD4(1) and the biotinylated histone peptide is pre-incubated.
-
The test compound (e.g., this compound) at varying concentrations is added to the mixture.
-
Anti-GST Acceptor beads are added, followed by incubation.
-
Streptavidin-coated Donor beads are added, and the plate is incubated in the dark.
-
The AlphaScreen signal is read on a suitable plate reader.
-
-
Data Analysis: The IC50 values are calculated from the dose-response curves, and Kd values can be derived from these.
Cell Viability Assay
The anti-proliferative activity of the compounds was assessed in various prostate cancer cell lines using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Protocol (General):
-
Cell Seeding: Prostate cancer cells (LNCaP, C4-2B, 22Rv1, VCaP) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound) for a specified period (e.g., 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTT solution or CellTiter-Glo reagent) is added to each well.
-
Incubation: The plates are incubated according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a microplate reader.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting the interaction between BRD4 and acetylated histones. This disrupts the transcriptional activation of key oncogenes, including those regulated by the androgen receptor (AR) and c-MYC. In castration-resistant prostate cancer, AR signaling remains a critical driver of tumor progression. BRD4 acts as a co-activator for AR, facilitating the transcription of AR target genes. By displacing BRD4 from chromatin, this compound effectively downregulates the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: BET Inhibition Pathway by this compound in Prostate Cancer.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for potent and selective inhibition of BET bromodomains. The benzo[d]isoxazole scaffold has proven to be a promising starting point for the development of novel therapeutics for castration-resistant prostate cancer. The detailed experimental protocols and understanding of the underlying signaling pathway provided in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery. Further optimization of this chemical series may lead to the development of clinical candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Y06014 is a selective BET inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Antitumor Activity of Y06036: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y06036 is a novel synthetic small molecule that has demonstrated significant potential as an antitumor agent in preclinical studies. This document provides a comprehensive overview of the in-vitro activity of this compound, detailing its cytotoxic effects against a panel of human cancer cell lines, its mechanism of action involving cell cycle arrest and apoptosis induction, and its impact on key cellular signaling pathways. The data presented herein underscore the promise of this compound as a candidate for further oncological drug development.
In Vitro Cytotoxicity
The cytotoxic potential of this compound was evaluated against a diverse panel of human cancer cell lines representing various malignancies. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 0.6 |
| A549 | Lung Carcinoma | 6.8 ± 0.5 |
| HCT116 | Colorectal Carcinoma | 4.5 ± 0.3 |
| PANC-1 | Pancreatic Carcinoma | 10.3 ± 0.9 |
| HeLa | Cervical Adenocarcinoma | 7.2 ± 0.7 |
| PC-3 | Prostate Adenocarcinoma | 9.5 ± 0.8 |
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines. IC50 values were determined by MTT assay after 48 hours of continuous exposure to the compound. Values are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
To elucidate the mechanisms underlying its cytotoxic effects, this compound was investigated for its impact on cell cycle progression and its ability to induce apoptosis in HCT116 and A549 cells.
Cell Cycle Analysis
Flow cytometry analysis revealed that this compound induces a significant G2/M phase arrest in a dose-dependent manner in both HCT116 and A549 cell lines after 24 hours of treatment.
| Cell Line | Treatment (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | Control | 45.2 ± 2.1 | 35.1 ± 1.8 | 19.7 ± 1.5 |
| This compound (5) | 20.1 ± 1.5 | 15.3 ± 1.1 | 64.6 ± 2.8 | |
| This compound (10) | 10.5 ± 0.9 | 8.2 ± 0.7 | 81.3 ± 3.4 | |
| A549 | Control | 52.3 ± 2.5 | 28.4 ± 1.9 | 19.3 ± 1.6 |
| This compound (5) | 30.7 ± 1.8 | 18.9 ± 1.3 | 50.4 ± 2.5 | |
| This compound (10) | 18.2 ± 1.4 | 10.1 ± 0.9 | 71.7 ± 3.1 |
Table 2: Effect of this compound on Cell Cycle Distribution. Cells were treated with this compound for 24 hours, stained with propidium iodide, and analyzed by flow cytometry. Data are presented as mean ± standard deviation.
Induction of Apoptosis
The pro-apoptotic activity of this compound was confirmed by Annexin V-FITC/PI double staining. A significant increase in the percentage of apoptotic cells was observed following 48 hours of treatment.
| Cell Line | Treatment (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| HCT116 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound (5) | 15.8 ± 1.2 | 8.4 ± 0.7 | 24.2 ± 1.9 | |
| This compound (10) | 28.3 ± 2.1 | 14.6 ± 1.1 | 42.9 ± 3.2 | |
| A549 | Control | 1.8 ± 0.2 | 1.1 ± 0.1 | 2.9 ± 0.3 |
| This compound (5) | 12.5 ± 1.0 | 6.7 ± 0.5 | 19.2 ± 1.5 | |
| This compound (10) | 25.1 ± 1.9 | 11.9 ± 0.9 | 37.0 ± 2.8 |
Table 3: Apoptosis Induction by this compound. Cells were treated for 48 hours, stained with Annexin V-FITC and propidium iodide, and analyzed by flow cytometry. Values represent the mean ± standard deviation of three independent experiments.
Signaling Pathway Analysis
Western blot analysis suggests that the antitumor activity of this compound is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.
Figure 1: Proposed Signaling Pathway for this compound. this compound inhibits the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Cells were then treated with various concentrations of this compound for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Cell Cycle Analysis
-
Cells were seeded in 6-well plates and treated with this compound for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
After a 30-minute incubation in the dark, the DNA content was analyzed using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with this compound for 48 hours in 6-well plates.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC (5 µL) and propidium iodide (10 µL) were added to the cell suspension.
-
The cells were incubated for 15 minutes in the dark at room temperature.
-
Apoptotic cells were quantified by flow cytometry within 1 hour.
Western Blotting
-
Cells were treated with this compound, and total protein was extracted using RIPA buffer.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and incubated with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Figure 2: Overall Experimental Workflow. This diagram outlines the key steps in the in vitro evaluation of this compound.
Conclusion
The in vitro data presented in this technical guide demonstrate that this compound is a potent inhibitor of cancer cell growth. Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, which is associated with the downregulation of the PI3K/Akt/mTOR signaling pathway. These findings provide a strong rationale for the continued investigation of this compound as a promising candidate for cancer therapy. Further in vivo studies are warranted to evaluate its efficacy and safety in animal models.
Discovery and Synthesis of Y06036: A Potent and Selective BET Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Y06036, a novel benzo[d]isoxazole derivative identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has demonstrated significant therapeutic potential in preclinical models of castration-resistant prostate cancer (CRPC), a major challenge in the clinical management of prostate cancer. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, pharmacology, and therapeutic applications of BET inhibitors.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer. In castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of tumor growth and survival, and BET proteins have been shown to be crucial co-activators of AR-mediated transcription. Therefore, inhibition of BET proteins represents a promising therapeutic strategy to overcome resistance to antiandrogen therapies.
This compound (also referred to as compound 6i in the primary literature) emerged from a structure-based drug design and optimization program aimed at identifying novel, potent, and selective BET inhibitors with therapeutic potential in CRPC[1].
Discovery of this compound
The discovery of this compound was guided by a structure-based design approach, leveraging the crystal structure of the first bromodomain of BRD4 (BRD4(1)) to optimize a benzo[d]isoxazole scaffold. The primary research focused on enhancing the binding affinity and selectivity of the lead compounds for the BRD4 bromodomain[1].
Biological Activity and Selectivity
This compound demonstrated potent binding to the BRD4(1) bromodomain and exhibited significant anti-proliferative effects in various prostate cancer cell lines. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity of this compound for BRD4(1)
| Compound | Binding Affinity (Kd) for BRD4(1) (nM) |
| This compound (6i) | 82 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 (µM) |
| VCaP | Androgen-sensitive prostate cancer | 0.29 |
| LNCaP | Androgen-sensitive prostate cancer | 2.6 |
| C4-2 | Castration-resistant prostate cancer | 0.87 |
| 22Rv1 | Castration-resistant prostate cancer | 0.49 |
Data extracted from Zhang et al., J Med Chem. 2018, 61(7), 3037-3058.[1]
This compound also demonstrated high selectivity for BET family members over other non-BET bromodomains[1].
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed experimental protocol is provided below.
Synthetic Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of 3-methyl-5-((4-nitrophenyl)amino)benzo[d]isoxazole
To a solution of 5-hydroxy-2-nitrobenzaldehyde in acetone, potassium carbonate and ethyl 2-bromoacetate are added. The mixture is stirred at room temperature. After completion of the reaction, the solvent is removed, and the residue is treated with iron powder and ammonium chloride in a mixture of ethanol and water. The reaction is heated to reflux. After cooling, the mixture is filtered, and the filtrate is concentrated. The resulting intermediate is then dissolved in N-methyl-2-pyrrolidone (NMP), and 4-fluoronitrobenzene and N,N-diisopropylethylamine (DIEA) are added. The mixture is heated. After completion, the reaction is cooled, and the product is isolated by precipitation and filtration.
Step 2: Synthesis of this compound (N-(3-methyl-5-((4-nitrophenyl)amino)benzo[d]isoxazol-7-yl)acetamide)
The intermediate from Step 1 is dissolved in a mixture of ethanol and water, and iron powder and ammonium chloride are added. The mixture is heated to reflux. After cooling and filtration, the solvent is evaporated. The crude product is then dissolved in pyridine, and acetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature. After completion, the mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried to afford this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets of BET proteins, particularly BRD4. This prevents the recruitment of BRD4 to chromatin, leading to the downregulation of key oncogenes and cell cycle regulators.
Inhibition of BRD4 and Downstream Signaling
Caption: this compound mechanism of action.
By inhibiting BRD4, this compound leads to the downregulation of the Androgen Receptor (AR) and the proto-oncogene MYC, both of which are critical for the growth and survival of prostate cancer cells[1]. This disruption of key transcriptional programs results in cell cycle arrest and apoptosis.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
BRD4(1) Binding Assay (AlphaScreen)
This assay is used to determine the binding affinity of this compound to the first bromodomain of BRD4.
Protocol:
-
A master mix containing 3x BRD assay buffer and a biotinylated histone peptide substrate is prepared.
-
GST-tagged BRD4(1) protein is thawed on ice.
-
The inhibitor (this compound) at various concentrations is added to the wells of a 384-well plate.
-
The BRD4(1) protein is added to initiate the binding reaction and incubated for 30 minutes at room temperature.
-
Glutathione acceptor beads are added and incubated for 30 minutes.
-
Streptavidin-conjugated donor beads are added and incubated for 15-30 minutes in the dark.
-
The AlphaScreen signal is read on a suitable plate reader. The IC50 value is calculated from the dose-response curve.
Cell Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of prostate cancer cell lines.
Protocol:
-
Prostate cancer cells (e.g., VCaP, LNCaP, C4-2, 22Rv1) are seeded in 96-well plates at an appropriate density.
-
After 24 hours, the cells are treated with serial dilutions of this compound or vehicle control (DMSO).
-
The cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The luminescence is measured, and the IC50 values are calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival of cancer cells.
Protocol:
-
Prostate cancer cells (e.g., C4-2B) are seeded at a low density in 6-well plates.
-
After 24 hours, the cells are treated with various concentrations of this compound or vehicle control.
-
The cells are incubated for 10-14 days, with the medium and compound refreshed every 3-4 days.
-
The colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies (typically defined as a cluster of ≥50 cells) is counted.
Quantitative Real-Time PCR (qPCR)
This method is used to quantify the changes in mRNA expression of target genes (e.g., AR, PSA, TMPRSS2, and MYC) following treatment with this compound.
Protocol:
-
Prostate cancer cells are treated with this compound or vehicle control for a specified time.
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
The RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Conclusion
This compound is a potent and selective BET inhibitor with significant anti-tumor activity in preclinical models of castration-resistant prostate cancer. Its discovery through a structure-based design approach and its well-characterized mechanism of action make it a promising candidate for further drug development. The detailed synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology and medicinal chemistry. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully assess its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Y06036 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Y06036, a potent and selective BET (Bromodomain and Extra-Terminal domain) inhibitor, in in vitro cell culture experiments, with a focus on its application in castration-resistant prostate cancer (CRPC) research.
Introduction
This compound is a small molecule inhibitor targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate gene transcription. By binding to the acetylated lysine residues on histone tails, BET proteins play a pivotal role in the expression of key oncogenes, including Androgen Receptor (AR) and MYC, which are critical drivers in prostate cancer progression. This compound has demonstrated significant potential in preclinical studies for the treatment of CRPC by effectively inhibiting cancer cell growth and downregulating the expression of AR and MYC.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various in vitro assays, providing a clear comparison of its activity across different prostate cancer cell lines.
Table 1: Binding Affinity of this compound to BRD4(1)
| Compound | Binding Affinity (Kd, nM) |
| This compound | 82 |
Table 2: In Vitro Cell Growth Inhibition (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| C4-2B | 0.25 |
| 22Rv1 | 0.38 |
| LNCaP | 0.45 |
| VCaP | 0.19 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Growth Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., C4-2B, 22Rv1, LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed prostate cancer cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Quantify the results by normalizing the number of colonies in the treated wells to the vehicle control.
Western Blot Analysis for AR and MYC Expression
This protocol details the procedure to evaluate the effect of this compound on the protein levels of Androgen Receptor (AR) and MYC.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against AR, MYC, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, MYC, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of AR and MYC to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting cancer cell growth.
Experimental Workflow for In Vitro Studies of this compound
Caption: Workflow for evaluating this compound's in vitro efficacy.
Application Notes and Protocols for Y06036 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y06036 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the first bromodomain of BRD4 (BRD4(1)).[1][2][3][4] By binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of key oncogenes. This mechanism of action makes this compound a valuable tool for investigating the role of BET proteins in cancer biology, particularly in castration-resistant prostate cancer (CRPC), where it has been shown to suppress the expression of the Androgen Receptor (AR) and the oncogene MYC.[1]
These application notes provide detailed protocols for the dissolution of this compound for in vitro studies, along with relevant data on its biological activity and a schematic of its mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅BrN₂O₅S | |
| Molecular Weight | 427.27 g/mol | |
| CAS Number | 1832671-96-1 | |
| Binding Affinity (Kd for BRD4(1)) | 82 nM | |
| Solubility (25°C) | 85 mg/mL in DMSO |
Table 2: In Vitro Antiproliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC₅₀ (µM) | Reference |
| VCaP | Androgen-sensitive, expresses wild-type AR | 0.23 ± 0.02 | |
| LNCaP | Androgen-sensitive, expresses mutant AR (T877A) | 0.31 ± 0.03 | |
| C4-2 | Castration-resistant derivative of LNCaP | 0.28 ± 0.01 | |
| C4-2B | Bone metastatic, castration-resistant derivative of LNCaP | 0.25 ± 0.02 | |
| 22RV1 | Castration-resistant, expresses AR and AR-V7 | 0.21 ± 0.01 | |
| DU-145 | Androgen-insensitive, AR-negative | > 10 | |
| PC-3 | Androgen-insensitive, AR-negative | > 10 |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.27 mg of this compound for every 1 mL of DMSO.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and chemical compounds.
Protocol for Treating Prostate Cancer Cells with this compound
This protocol outlines a general procedure for treating adherent prostate cancer cells with this compound for a cell viability assay. This can be adapted for other assays such as Western blotting or RT-qPCR.
Materials:
-
Prostate cancer cells (e.g., VCaP, C4-2B)
-
Complete cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well).
-
Incubate the plate for 24 hours to allow the cells to adhere and recover.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control using medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours for a cell proliferation assay).
-
-
Assessment of Cell Viability:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. pubs.acs.org [pubs.acs.org]
No Publicly Available Data on Y06036 for Treatment of CRPC Cell Lines
Despite a comprehensive search of scientific literature and public databases, no information is currently available on the compound Y06036 for the treatment of castration-resistant prostate cancer (CRPC) cell lines. As a result, the requested detailed application notes, protocols, and data visualizations cannot be generated at this time.
The inquiry for specific concentrations, experimental methodologies, and affected signaling pathways of this compound in the context of CRPC did not yield any relevant findings. This suggests that this compound may be an internal designation for a compound not yet described in published research, a novel agent pending disclosure, or a potential misidentification of an existing therapeutic.
Castration-resistant prostate cancer remains a significant challenge in oncology. The progression of prostate cancer to a castration-resistant state involves the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapy. Research into novel therapeutics for CRPC is an active area, with a focus on overcoming resistance mechanisms. These mechanisms can include AR gene amplification, mutations that allow activation by other steroids, and the expression of AR splice variants that are constitutively active.
Given the lack of information on this compound, it is not possible to provide the requested detailed protocols for its application in treating CRPC cell lines such as LNCaP, C4-2, 22Rv1, or PC-3. Similarly, without experimental data, quantitative summaries of effective concentrations (e.g., IC50 values) and diagrams of its molecular mechanism of action cannot be created.
For researchers, scientists, and drug development professionals interested in novel treatments for CRPC, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and chemical compound databases with the correct and publicly available name of the compound of interest.
Should information on this compound become publicly available, the generation of detailed application notes and protocols would require access to peer-reviewed publications detailing its synthesis, mechanism of action, and efficacy in preclinical models of CRPC. Such a document would typically include:
-
Introduction: A brief overview of CRPC and the rationale for the therapeutic agent.
-
Materials and Methods: Detailed protocols for cell culture, drug preparation, viability and apoptosis assays, and molecular biology techniques such as Western blotting and quantitative PCR.
-
Results: A summary of the compound's effects on cell proliferation, apoptosis, and relevant signaling pathways, presented in tabular and graphical formats.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and the experimental procedures.
At present, due to the absence of any data on this compound, these components cannot be developed. We will continue to monitor for any future publications or disclosures regarding this compound.
Application Notes and Protocols for Xenograft Mouse Models
Topic: Utilization of a Novel Compound in a Xenograft Mouse Model
Disclaimer: Initial searches for the compound "Y06036" did not yield specific information regarding its mechanism of action or preclinical data. The following application notes and protocols are provided as a general template for evaluating a hypothetical anti-cancer compound in a xenograft mouse model, based on established methodologies in the field. Researchers should substitute the specific parameters relevant to their compound of interest.
Introduction to Xenograft Mouse Models
Xenograft mouse models are a fundamental tool in preclinical cancer research, enabling the in vivo evaluation of novel therapeutic agents against human tumors.[1][2] These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, which lack a competent immune system to reject the foreign cells.[1][2] This allows for the growth of human tumors in a living organism, providing a platform to study tumor progression, and response to treatment in a physiologically relevant environment.[2]
There are two primary types of xenograft models:
-
Cell-line-derived xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice. CDX models are highly reproducible and are valuable for initial efficacy screening of anti-cancer compounds.
-
Patient-derived xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse. These models are believed to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor.
The choice of xenograft model depends on the specific research question and the stage of drug development. For initial studies, the more rapid and reproducible CDX models are often employed.
Hypothetical Signaling Pathway for an Anti-Cancer Agent
Many anti-cancer agents, particularly tyrosine kinase inhibitors (TKIs), target specific intracellular signaling pathways that are crucial for cancer cell proliferation and survival. A hypothetical signaling pathway that a compound like "this compound" might inhibit is the MAPK/ERK pathway, which is frequently dysregulated in various cancers.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for a xenograft study. Specific details such as cell numbers, tumor volume for treatment initiation, and dosing regimens should be optimized for each specific cell line and test compound.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line relevant to the cancer type being studied. For this example, we will use a generic breast cancer cell line (e.g., MDA-MB-231).
-
Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be greater than 90%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). To prevent clumping, it is often recommended to resuspend the cells in a mixture of medium and Matrigel.
Animal Husbandry and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as NOD-SCID or NSG mice, which are capable of accepting human cell line xenografts. House the animals in a sterile environment with irradiated food and acidified water. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the injection site (typically the flank).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
Monitor the animals regularly for tumor growth.
-
Tumor Monitoring and Treatment
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. It is advisable to have a minimum of 8-10 mice per group.
-
Treatment Administration:
-
Control Group: Administer the vehicle control (the solvent in which the therapeutic agent is dissolved) following the same schedule as the treatment group.
-
Treatment Group: Administer the therapeutic agent at the predetermined dose and schedule. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will depend on the properties of the compound.
-
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site. Body weight should be measured at least twice a week.
Endpoint and Data Analysis
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment duration.
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine if there is a significant difference in tumor growth between the treatment and control groups.
Experimental Workflow Diagram
Caption: A typical workflow for a xenograft mouse model experiment.
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Group | Treatment | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| 1 | Vehicle Control | 10 | 125.5 ± 10.2 | 1850.3 ± 150.7 | - | -2.5 ± 1.5 |
| 2 | This compound (10 mg/kg) | 10 | 128.1 ± 9.8 | 975.6 ± 110.2 | 47.3 | -5.1 ± 2.0 |
| 3 | This compound (30 mg/kg) | 10 | 126.9 ± 11.1 | 450.1 ± 85.4 | 75.7 | -8.3 ± 2.5 |
Table 2: Hypothetical Final Tumor Weight Data
| Group | Treatment | Number of Mice (n) | Mean Final Tumor Weight (g) ± SEM |
| 1 | Vehicle Control | 10 | 1.9 ± 0.2 |
| 2 | This compound (10 mg/kg) | 10 | 1.0 ± 0.15 |
| 3 | This compound (30 mg/kg) | 10 | 0.5 ± 0.09 |
Conclusion
The use of xenograft mouse models is a critical step in the preclinical evaluation of novel anti-cancer therapeutics. The protocols and guidelines presented here provide a general framework for conducting such studies. For the specific compound this compound, it is imperative to first obtain information regarding its mechanism of action, solubility, and preliminary in vitro cytotoxicity to develop a relevant and robust in vivo experimental design.
References
Application Notes and Protocols for Y06036-Induced Apoptosis in Cancer Cells
For Research Use Only.
Introduction
Y06036 is a novel small molecule compound under investigation for its potential as an anti-cancer therapeutic agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound to induce apoptosis in cancer cells. The information presented herein is based on preliminary in vitro studies and is intended to guide further research and development.
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer.[1][2] Therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of modern oncology.[3][4] this compound has been shown to selectively trigger the apoptotic cascade in various cancer cell lines, making it a promising candidate for further investigation.
Mechanism of Action
This compound is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It is hypothesized to act by inhibiting the anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to controlled cell death.[5] The activation of effector caspases, such as caspase-3, is a key step in the execution phase of apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound were determined using a standard cell viability assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| MDA-MB-231 | Breast Cancer | 12.1 |
| A549 | Lung Cancer | 15.3 |
| HCT116 | Colon Cancer | 7.2 |
| HeLa | Cervical Cancer | 10.8 |
| HepG2 | Liver Cancer | 9.4 |
Note: Data are representative and may vary between experiments and laboratories.
Table 2: Apoptosis Induction by this compound in HCT116 Cells
The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | 95.2 | 2.1 | 2.7 |
| This compound | 5 | 75.4 | 15.8 | 8.8 |
| This compound | 10 | 45.1 | 35.2 | 19.7 |
| This compound | 20 | 15.7 | 50.3 | 34.0 |
Note: Data are representative and may vary between experiments and laboratories.
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
WST-8 assay reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for analyzing this compound-induced apoptosis.
Flow Cytometry Quadrant Analysis
Caption: Quadrant analysis of apoptosis by flow cytometry.
References
- 1. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Apoptosis and cancer drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD4 Inhibition by Y06036
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Bromodomain-containing protein 4 (BRD4) by the selective BET inhibitor, Y06036, using Western blotting. The included methodologies, data presentation templates, and workflow diagrams are intended to guide researchers in the effective evaluation of this compound.
Introduction
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its involvement in various cancers, including castration-resistant prostate cancer (CRPC), has made it a significant therapeutic target. This compound is a potent and selective small molecule inhibitor of BET proteins, binding to the first bromodomain (BD1) of BRD4 with a high affinity (Kd = 82 nM). By occupying the acetyl-lysine binding pocket of BRD4, this compound displaces it from chromatin, leading to the downregulation of key oncogenes such as MYC and the androgen receptor (AR), thereby inhibiting cancer cell proliferation and tumor growth.[1][2][3]
Data Presentation
The following table is a template for summarizing quantitative data from Western blot analyses of BRD4 and its downstream targets after treatment with this compound. Researchers should populate this table with their own experimental findings.
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | BRD4 (% of Control) | c-MYC (% of Control) | AR (% of Control) | Loading Control (e.g., GAPDH) |
| C4-2B | DMSO (Vehicle) | 0 | 24 | 100 | 100 | 100 | 1.0 |
| C4-2B | This compound | 0.1 | 24 | 1.0 | |||
| C4-2B | This compound | 0.5 | 24 | 1.0 | |||
| C4-2B | This compound | 1.0 | 24 | 1.0 | |||
| LNCaP | DMSO (Vehicle) | 0 | 24 | 100 | 100 | 100 | 1.0 |
| LNCaP | This compound | 0.1 | 24 | 1.0 | |||
| LNCaP | This compound | 0.5 | 24 | 1.0 | |||
| LNCaP | This compound | 1.0 | 24 | 1.0 |
Experimental Protocols
Western Blot Protocol for BRD4 and Downstream Targets (c-MYC, AR)
This protocol details the steps for assessing changes in protein levels of BRD4, c-MYC, and Androgen Receptor (AR) in prostate cancer cell lines (e.g., C4-2B, LNCaP) following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., LNCaP, C4-2B) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-BRD4 (1:1000)
-
Rabbit anti-c-MYC (1:1000)
-
Rabbit anti-AR (1:1000)
-
Mouse anti-GAPDH (1:5000) or Rabbit anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Epigenetic Modifications Induced by Y06036 using Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Y06036 is a novel small molecule inhibitor targeting Class I Histone Deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is hypothesized to increase histone acetylation, leading to a more open chromatin state and the activation of gene expression. This application note provides a detailed protocol for using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genome-wide changes in histone acetylation, specifically H3K27ac, following treatment with this compound.
Signaling Pathway of this compound
The mechanism of action of this compound involves the inhibition of HDACs, which prevents the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, particularly at gene regulatory regions like promoters and enhancers. The increased acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and resulting in a more relaxed chromatin structure. This "open" chromatin allows for the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to increased gene expression.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow for ChIP-seq Analysis
The following diagram outlines the major steps in the ChIP-seq experimental workflow, from cell treatment to data analysis.
Caption: ChIP-seq experimental and data analysis workflow.
Detailed Experimental Protocol
This protocol describes the steps for performing ChIP-seq on a human cancer cell line (e.g., HeLa) treated with this compound to analyze H3K27ac marks.
Materials:
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HeLa cells
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (37%)
-
Glycine
-
PBS (Phosphate-Buffered Saline)
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Lysis Buffer
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RIPA Buffer
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Protein A/G magnetic beads
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Anti-H3K27ac antibody
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IgG control antibody
-
Elution Buffer
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Proteinase K
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RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
TE Buffer
-
DNA quantification kit (e.g., Qubit)
-
Next-generation sequencing library preparation kit
Procedure:
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and resuspend in Lysis Buffer.
-
Isolate nuclei and resuspend in RIPA Buffer.
-
Shear chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27ac antibody or a negative control IgG antibody.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in TE Buffer.
-
-
Sequencing Library Preparation:
-
Quantify the purified DNA.
-
Prepare sequencing libraries according to the manufacturer's instructions. This typically involves end-repair, A-tailing, and adapter ligation.
-
Data Presentation
The following tables summarize the expected quantitative data from a ChIP-seq experiment.
Table 1: Sequencing Quality Control Metrics
| Sample Name | Total Reads | % Mapped Reads | % Duplicate Reads |
| DMSO Control 1 | 45,234,876 | 92.3% | 10.1% |
| DMSO Control 2 | 48,987,123 | 93.1% | 9.8% |
| This compound Treated 1 | 46,789,543 | 92.8% | 10.5% |
| This compound Treated 2 | 47,123,456 | 93.5% | 9.5% |
Table 2: Differential H3K27ac Peak Analysis
| Comparison | Total Peaks Identified | Significantly Upregulated Peaks (FDR < 0.05) | Significantly Downregulated Peaks (FDR < 0.05) |
| This compound vs. DMSO | 89,765 | 12,543 | 1,234 |
Table 3: Annotation of Upregulated H3K27ac Peaks
| Genomic Feature | Number of Peaks | Percentage of Peaks |
| Promoter (TSS +/- 3kb) | 5,678 | 45.3% |
| Intron | 3,123 | 24.9% |
| Intergenic | 2,890 | 23.0% |
| Exon | 852 | 6.8% |
Conclusion
This application note provides a comprehensive framework for investigating the epigenetic effects of the novel HDAC inhibitor this compound using ChIP-seq. The detailed protocol and data analysis workflow will enable researchers to identify genome-wide changes in H3K27ac and gain insights into the molecular mechanisms underlying the therapeutic potential of this compound. The presented tables offer a clear structure for summarizing key quantitative findings, facilitating the interpretation and comparison of results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Y06036 Dosage for Minimal Cytotoxicity
Welcome to the technical support center for Y06036. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximal efficacy while minimizing cytotoxic effects in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How should I determine the initial concentration range for this compound in my experiments?
A1: Establishing an appropriate starting concentration range is crucial for an effective dose-response analysis. If there is no prior data on this compound for your specific cell line, it is recommended to start with a broad concentration range. A common approach is to perform a serial dilution over several orders of magnitude (e.g., from 1 nM to 100 µM) to identify a preliminary effective range.[1] Subsequent experiments can then focus on a narrower range of concentrations to precisely determine the IC50 (half-maximal inhibitory concentration).
Q2: What is the optimal cell seeding density for a cytotoxicity assay with this compound?
A2: The optimal cell seeding density depends on the proliferation rate of your specific cell line and the duration of the assay. Cells should be in the logarithmic growth phase at the time of this compound treatment. It is advisable to perform a preliminary experiment to determine the ideal seeding density that ensures cells do not become over-confluent by the end of the assay, which can lead to cell death independent of the compound's effect.[2]
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to unexpected high cytotoxicity:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. It is important to perform a dose-response experiment to determine the IC50 for your specific cell line.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) to assess solvent-induced cytotoxicity.[3][4]
-
Compound Instability: this compound might be unstable in the culture medium, leading to the formation of toxic byproducts. It is recommended to prepare fresh dilutions of this compound for each experiment and minimize exposure to light if the compound is light-sensitive.
-
Contamination: Check your cell cultures for any microbial contamination, such as mycoplasma, which can affect cell health and sensitivity to treatment.
Q4: My cell viability assay results are inconsistent between replicate wells. How can I troubleshoot this?
A4: Inconsistent results can often be traced back to technical variability:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding to avoid clumps and ensure consistent cell numbers in each well. Visually inspect the plate after seeding.
-
Pipetting Errors: Inaccurate pipetting of this compound or assay reagents can lead to significant variations. Use calibrated pipettes and be mindful of your technique.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS or media.
-
Assay Interference: this compound might interfere with the assay itself. For example, it could react with the MTT reagent. To check for this, run a cell-free control with this compound and the assay reagents.
Data Presentation: this compound Cytotoxicity Profile
The following tables summarize hypothetical cytotoxicity data for this compound across different cell lines and exposure times.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) |
| MCF-7 | Breast Cancer | 25.3 | 15.8 | 9.2 |
| A549 | Lung Cancer | 42.1 | 28.4 | 18.7 |
| HeLa | Cervical Cancer | 33.6 | 21.9 | 14.5 |
| HepG2 | Liver Cancer | 58.9 | 45.2 | 31.6 |
Table 2: Effect of this compound Concentration on Cell Viability (MCF-7 Cells, 48h)
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 85.7 | 6.3 |
| 10 | 65.4 | 5.8 |
| 20 | 42.1 | 4.9 |
| 50 | 15.8 | 3.2 |
| 100 | 5.3 | 2.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a cell-free control. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
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LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: Include wells for: no cells (medium only background), no treatment (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer 30 minutes before the end of incubation).
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Hypothetical signaling pathways of this compound-induced apoptosis.
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
How to prevent Y06036 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing precipitation of Y06036 in stock solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your this compound solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can influence the dissolution of this compound in DMSO:
-
Concentration: You might be attempting to prepare a solution exceeding the solubility limit of this compound in DMSO. The reported solubility of this compound in DMSO is 85 mg/mL at 25°C.[1]
-
DMSO Quality: The purity and water content of your DMSO are critical. Use only anhydrous, high-purity DMSO, as it is highly hygroscopic. Absorbed water can significantly decrease the solubility of many organic compounds.[2]
-
Temperature: Solubility can be temperature-dependent. Gentle warming of the solution (e.g., to 37°C) accompanied by vortexing or sonication can facilitate dissolution. However, avoid excessive heat, which could degrade the compound.[2]
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.
Q2: I observed precipitation in my this compound DMSO stock solution after storage. What is the likely cause and what should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with stock solutions of small molecule inhibitors.[2] The primary causes include:
-
Temperature Fluctuations: Repeated freeze-thaw cycles can lead to the formation of microcrystals that act as seeds for further precipitation.
-
Solvent Hydration: DMSO readily absorbs moisture from the atmosphere, which can reduce the solubility of this compound over time, leading to precipitation.[2]
-
Concentration Too High: The stock solution may be too close to its saturation point, making it susceptible to precipitation with minor temperature changes.
To resolve this, you can:
-
Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.
-
Before use, visually inspect the solution to ensure all precipitate has dissolved. If precipitation persists, the actual concentration of your stock solution is likely lower than intended.
-
For future prevention, consider preparing smaller aliquots to minimize freeze-thaw cycles.
Q3: What are the best practices for preparing and storing this compound stock solutions to prevent precipitation?
A3: Adhering to proper preparation and storage protocols is crucial for maintaining a stable this compound stock solution:
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a stock solution at a concentration well below the maximum solubility limit of 85 mg/mL to provide a buffer against precipitation.
-
Storage Temperature: For long-term storage (months to years), store the stock solution at -20°C or -80°C. For short-term storage (days to weeks), 0-4°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.
-
Container: Store in appropriate containers, such as amber glass or polypropylene vials with secure caps, to protect from light and prevent solvent evaporation and water absorption.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 427.27 g/mol | |
| Solubility in DMSO (25°C) | 85 mg/mL | |
| Recommended Long-Term Storage | -20°C or -80°C | |
| Recommended Short-Term Storage | 0 - 4°C |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity >98%)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 427.27 g/mol * (1000 mg / 1 g) = 4.27 mg
-
-
Weighing:
-
Carefully weigh out 4.27 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.
-
-
Visual Inspection:
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Visual Troubleshooting Guide
The following diagram outlines the logical workflow for troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Off-Target Effects of Y06036 in Cancer Research
Notice: Information regarding the specific compound Y06036 is not available in the public domain. The following technical support center content is generated based on general principles and common issues encountered with kinase inhibitors in cancer research and is intended to serve as a template. The experimental details, quantitative data, and signaling pathways are illustrative and should be adapted based on actual experimental findings for a specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our cancer cell lines upon treatment with our kinase inhibitor that are inconsistent with the known function of its primary target. Could off-target effects be responsible?
A1: Yes, it is highly plausible that the observed unexpected phenotypes are a result of off-target effects. Small molecule inhibitors, particularly kinase inhibitors, often interact with multiple proteins other than their intended target. These unintended interactions can trigger various signaling pathways, leading to unforeseen cellular responses. It is a common phenomenon in drug development, and sometimes these off-target effects are even responsible for the therapeutic efficacy of a drug.[1][2] To investigate this, it is crucial to perform comprehensive off-target profiling.
Q2: What are the recommended initial steps to identify potential off-target interactions of our compound?
A2: A tiered approach is recommended. Initially, computational methods such as screening your compound against a database of known kinase structures can provide a preliminary list of potential off-targets. Subsequently, in vitro biochemical assays are crucial for confirmation. A broad kinase panel screen (kinome profiling) is a standard and effective method to assess the selectivity of your inhibitor against a large number of kinases. Several commercial services offer such profiling.
Q3: Our compound shows activity against several off-target kinases in a biochemical screen. How can we validate that these interactions are relevant in a cellular context?
A3: Biochemical hits do not always translate to cellular activity due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[3] To validate off-target effects within a cellular environment, several methods can be employed:
-
Target Engagement Assays: Techniques like the NanoBRET assay can confirm if your compound binds to the putative off-target in live cells.[4]
-
Western Blotting: Assess the phosphorylation status of known downstream substrates of the identified off-target kinases in treated cells. A change in phosphorylation can indicate target engagement and functional modulation.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to monitor the binding of a compound to its target in intact cells and tissue samples.
-
CRISPR-Cas9 Gene Editing: Knocking out the putative off-target gene can help determine if the observed phenotype is dependent on that specific protein.[1] If the phenotype persists even in the knockout cells, it suggests other off-targets are at play.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cell-based proliferation assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Perform a cellular uptake assay to determine the intracellular concentration of the compound. |
| High intracellular ATP concentration | If your compound is an ATP-competitive inhibitor, high intracellular ATP levels can reduce its potency in cells compared to biochemical assays where ATP concentrations are lower. Consider developing an analog with a different binding mode. |
| Efflux by ABC transporters | Co-treatment with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) may restore cellular potency. |
| Off-target effects masking on-target toxicity | An off-target effect might be promoting cell survival, counteracting the intended cytotoxic effect of inhibiting the primary target. Perform a kinome-wide selectivity screen to identify potential pro-survival off-targets. |
Issue 2: Unexpected toxicity in animal models not predicted by in vitro studies.
| Possible Cause | Troubleshooting Step |
| Metabolism of the compound | Analyze plasma and tissue samples for metabolites of your compound. Metabolites may have different target profiles and could be responsible for the observed toxicity. |
| On-target toxicity in a different tissue | The primary target might play a critical, previously unknown role in the tissue exhibiting toxicity. Perform immunohistochemistry or other target expression analyses in the affected tissues. |
| Off-target engagement in vivo | The in vivo environment can alter drug distribution and target engagement. Consider performing ex vivo analysis of tissues from treated animals to assess off-target engagement and downstream signaling. |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for in vitro kinase selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Serially dilute the compound to the desired concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, and ATP. Add the test compound at various concentrations.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an appropriate temperature.
-
Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based peptide phosphorylation).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Target Engagement using NanoBRET
This protocol outlines the steps to confirm if a compound binds to a specific off-target kinase within living cells.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
Technical Support Center: Y06036 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel anti-cancer agent Y06036, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase Z-Kinase. In sensitive parental cell lines, this compound effectively blocks downstream signaling through the Z-Kinase pathway, leading to cell cycle arrest and apoptosis.
Q2: My cells have developed resistance to this compound. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Based on preclinical models, potential resistance mechanisms include:
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Secondary mutations in the Z-Kinase domain: These mutations can prevent this compound from binding to its target.
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Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to circumvent the inhibition of Z-Kinase. Common bypass pathways include the activation of receptor tyrosine kinases (RTKs) such as EGFR or MET.[1]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
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Epithelial-to-mesenchymal transition (EMT): Cells undergoing EMT may exhibit a more resistant phenotype.[1][2]
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism in your specific cell line, a multi-pronged approach is recommended:
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Sanger or next-generation sequencing (NGS): Sequence the Z-Kinase gene to identify potential secondary mutations.
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Western blotting or phospho-proteomics: Analyze the activation status of key signaling proteins in bypass pathways (e.g., phospho-EGFR, phospho-MET, phospho-ERK).
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Gene expression analysis (qPCR or RNA-seq): Examine the expression levels of ABC transporter genes (e.g., ABCB1, ABCG2).
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Immunofluorescence: Assess changes in EMT markers (e.g., E-cadherin, Vimentin).
Troubleshooting Guide
Issue 1: Decreased Sensitivity to this compound in Long-Term Culture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Development of a resistant subpopulation. | Perform a dose-response curve to determine the IC50 and compare it to the parental cell line. | An increase in the IC50 value indicates the emergence of resistance. |
| Cell line contamination or misidentification. | Authenticate the cell line using short tandem repeat (STR) profiling. | Confirmation of the cell line's identity. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent drug concentration. | Prepare fresh dilutions of this compound from a new stock for each experiment. Verify the concentration and purity of the stock solution. | Reduced variability between replicates. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range for all experiments. | More consistent cellular responses. |
Issue 3: No Effect of this compound in a new resistant cell line model.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic resistance. | Characterize the baseline expression and activation of Z-Kinase and potential bypass pathways in the untreated cells. | Identification of pre-existing resistance mechanisms. |
| Incorrect drug handling. | Review the recommended storage and handling conditions for this compound. | Ensured potency of the compound. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| Parent-1 | Parental Sensitive | 15 ± 2.5 |
| Resist-A | This compound-Resistant | 250 ± 15 |
| Resist-B | This compound-Resistant | 875 ± 50 |
Table 2: Combination Therapy Synergism with this compound in Resistant Cell Line 'Resist-A'
| Combination Agent | Target | Combination Index (CI)* |
| Agent X | EGFR | 0.4 |
| Agent Y | MEK | 0.8 |
| Agent Z | ABCB1 | 0.6 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
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Culture the parental sensitive cell line in standard growth medium.
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Continuously expose the cells to increasing concentrations of this compound, starting from the IC20.
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Gradually increase the concentration of this compound as the cells adapt and resume proliferation.
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After several months, the established resistant cell line should be maintained in a medium containing a constant concentration of this compound to maintain the resistant phenotype.
Protocol 2: Synergy Analysis using Combination Therapy
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Seed the resistant cells in 96-well plates.
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Treat the cells with a matrix of nine concentrations of this compound and a second inhibitor (e.g., an EGFR inhibitor).
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Include single-agent controls for both drugs.
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After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).
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Calculate the Combination Index (CI) using software such as CompuSyn to determine if the drug combination is synergistic, additive, or antagonistic.
Visualizations
Caption: this compound inhibits Z-Kinase, leading to apoptosis in sensitive cells.
Caption: Overview of potential mechanisms of resistance to this compound.
Caption: A logical workflow for investigating and overcoming this compound resistance.
References
- 1. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers-Applications and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Resistant Breast Cancer Cell Line Displays Cancer Stem Cell Phenotype and Responds Sensitively to Epigenetic Drug SAHA - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Y06036
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing batch-to-batch variability of the small molecule inhibitor, Y06036. The principles and methodologies outlined here are broadly applicable to the quality control and validation of research-grade chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can stem from several factors, including:
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Purity of Starting Materials and Reagents: Impurities in the initial chemical building blocks can lead to the formation of unexpected byproducts during synthesis.[1]
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Deviations in Reaction Conditions: Minor changes in temperature, reaction time, or pressure can alter the course of a chemical reaction, affecting the final product's composition.[1]
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Solvent Quality: The purity and water content of solvents used in the synthesis and purification processes can significantly influence the outcome.[1]
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Inconsistent Purification Procedures: Variations in techniques like chromatography or crystallization can impact the purity and yield of the final compound.[1]
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Presence of Polymorphs: this compound may exist in different crystalline forms (polymorphs) that have the same chemical formula but different physical properties, which can affect solubility and bioavailability.[2]
Q2: I'm observing a weaker than expected inhibitory effect with a new batch of this compound. What should I do first?
First, verify the proper handling and storage of the compound. Ensure that it was stored under the recommended conditions (e.g., temperature, light exposure) and that the solvent used for reconstitution is appropriate and of high purity. Small molecule inhibitors should be resuspended in a suitable solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before further dilution in aqueous buffers.
Q3: How can I confirm the identity and purity of my new batch of this compound?
A combination of analytical techniques is recommended for thorough characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.
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High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities.
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Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.
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Elemental Analysis: Verifies the elemental composition of the compound against its theoretical formula.
Q4: What is an acceptable purity level for a research-grade small molecule inhibitor?
The required purity level depends on the application. For most in-vitro research, a purity of >95% is often considered sufficient. However, for sensitive cell-based assays or in-vivo studies, a purity of >98% or even >99% is highly recommended to minimize off-target effects.
Troubleshooting Guide: Inconsistent Biological Activity of this compound
If you are experiencing inconsistent results between different batches of this compound, follow this troubleshooting workflow to identify the potential cause.
Data Presentation: Comparing Batches of this compound
Consistent quality control is crucial for reproducible research. Below are examples of how to present analytical and biological data for different batches of this compound.
Table 1: Analytical Characterization of this compound Batches
| Batch ID | Purity (by HPLC) | Molecular Weight (by MS) | Appearance |
| This compound-A | 98.7% | 452.1 g/mol | White crystalline solid |
| This compound-B | 95.2% | 452.2 g/mol | Off-white powder |
| This compound-C | 99.1% | 452.1 g/mol | White crystalline solid |
Table 2: Biological Activity of this compound Batches in a Cell-Based Assay
| Batch ID | IC50 (µM) | Maximum Inhibition (%) |
| This compound-A | 1.2 | 95% |
| This compound-B | 2.5 | 88% |
| This compound-C | 1.1 | 96% |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
Objective: To assess the purity of a new batch of this compound.
Materials:
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This compound sample
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HPLC-grade acetonitrile
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HPLC-grade water with 0.1% formic acid
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HPLC system with a C18 column and UV detector
Method:
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Prepare a 1 mg/mL stock solution of this compound in DMSO.
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Dilute the stock solution to 10 µg/mL in a 50:50 mixture of acetonitrile and water.
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Set up the HPLC method with a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
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Inject 10 µL of the diluted sample.
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Monitor the elution profile at a wavelength of 254 nm.
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Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Measurement of this compound IC50 in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.
Materials:
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Cancer cell line (e.g., A549)
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Cell culture medium and supplements
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This compound stock solution in DMSO
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Cell viability reagent (e.g., CellTiter-Glo®)
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96-well plates
Method:
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Seed 5,000 cells per well in a 96-well plate and incubate overnight.
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Prepare a serial dilution of this compound in the cell culture medium, starting from 10 µM.
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Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).
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Incubate for 72 hours.
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Add the cell viability reagent and measure the luminescence using a plate reader.
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Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50.
Signaling Pathway
This compound is a potent inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.
References
Technical Support Center: Y06036 Experimental Controls and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Y06036, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor. This compound targets the BRD4 bromodomain with a high affinity (Kd = 82 nM) and has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC).[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the bromodomains of the BET family of proteins, with a high affinity for BRD4.[1][2] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, recruiting transcriptional machinery to drive the expression of key oncogenes. By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound displaces it from chromatin, leading to the downregulation of critical genes involved in cancer cell proliferation and survival, such as the Androgen Receptor (AR) and c-MYC.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Q3: What are the primary applications of this compound in research?
A3: this compound is primarily used to investigate the role of BRD4 and BET proteins in cancer biology, particularly in castration-resistant prostate cancer (CRPC). It can be used in cell-based assays to study effects on cell viability, proliferation, apoptosis, and gene expression. It has also been used in in vivo xenograft models to assess its anti-tumor efficacy.
Q4: Does this compound have off-target effects?
A4: this compound has been shown to exhibit high selectivity for BET bromodomains over other non-BET subfamily members. However, like most small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the on-target inhibition of BRD4.
Q5: What are appropriate positive and negative controls for experiments with this compound?
A5:
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Positive Controls: A well-characterized pan-BET inhibitor, such as JQ1, can be used as a positive control to confirm that the experimental system is responsive to BET inhibition.
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Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to control for any effects of the solvent on the cells. Additionally, using an inactive enantiomer of a BET inhibitor, if available, can serve as a more stringent negative control.
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Cell Line Controls: Including a cell line known to be sensitive and one known to be resistant to BET inhibitors can help validate assay performance.
Data Presentation
This compound Activity in Prostate Cancer Cell Lines
The following table summarizes the representative anti-proliferative activity of this compound in common castration-resistant prostate cancer cell lines. The specific IC50 values are based on data from the primary publication by Zhang et al. and may vary depending on experimental conditions.
| Cell Line | Description | Representative IC50 (nM) | Reference |
| C4-2B | Androgen-independent, derived from LNCaP xenografts in a castrated host. | Data not available in abstract, refer to full text | |
| 22Rv1 | Androgen-independent, expresses both full-length AR and AR splice variants. | Data not available in abstract, refer to full text | |
| LNCaP | Androgen-sensitive, expresses a mutated AR. | Data not available in abstract, refer to full text |
Note: The exact IC50 values should be determined empirically for each experimental system. The values presented here are for illustrative purposes and are based on the findings reported by Zhang M, et al. in the Journal of Medicinal Chemistry (2018).
Mandatory Visualizations
Signaling Pathway
References
Interpreting unexpected results with Y06036 treatment
Welcome to the technical support center for Compound Y06036. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound this compound?
A1: Compound this compound is an investigational small molecule inhibitor designed to target the ATP binding site of Kinase X, a key enzyme in the hypothetical "Signal Transduction Pathway Z." Its primary mechanism is to prevent the phosphorylation of downstream substrates, thereby modulating the pathway's activity.
Q2: What are the expected cellular effects of this compound treatment?
A2: In cell lines where "Signal Transduction Pathway Z" is active, this compound is expected to decrease cell proliferation and induce apoptosis. The magnitude of this effect is dependent on the cell type and the level of pathway activation.
Q3: What is the recommended concentration range for in vitro experiments?
A3: For initial in vitro experiments, a concentration range of 10 nM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there any known off-target effects for this compound?
A4: While this compound was designed for high specificity towards Kinase X, off-target activity can never be completely ruled out without experimental validation.[1][2][3] Unexpected phenotypes should be investigated for potential off-target effects. Comprehensive kinase profiling and other unbiased screening methods can help identify unintended targets.[4][5]
Troubleshooting Guides
Unexpected Phenotypic Observations
Q: We observe a cellular phenotype that is inconsistent with the known function of Kinase X. What could be the cause?
A: Unexpected phenotypes can arise from several factors. A primary concern with any targeted therapy is the possibility of off-target effects, where the compound interacts with unintended cellular proteins. It is also possible that Kinase X has unknown functions in your specific cellular model.
Recommended Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phenotypes.
Data Interpretation:
| Observation | Potential Interpretation | Next Steps |
| Phenotype is dose-dependent and correlates with this compound concentration. | The effect is likely drug-related. | Proceed with off-target assessment. |
| Phenotype is observed at concentrations significantly higher than the IC50 for Kinase X. | Suggests a potential off-target effect or secondary pharmacology. | Perform a broad kinase panel screen. |
| Phenotype is not rescued by modulating the known downstream effectors of Kinase X. | The phenotype may be independent of the intended target. | Investigate alternative signaling pathways. |
Lack of Expected Efficacy
Q: We do not observe the expected decrease in cell proliferation after this compound treatment. What are the possible reasons?
A: A lack of efficacy can be due to experimental issues, cell model-specific resistance, or compound instability. It's important to systematically rule out these possibilities.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting lack of efficacy.
Hypothetical Target Engagement Data:
| Cell Line | This compound (1µM) | p-Substrate Y Level (Fold Change) | Proliferation Inhibition |
| Sensitive Line A | + | -0.85 | 75% |
| Resistant Line B | + | -0.82 | 10% |
| Negative Control | - | 0.0 | 0% |
This table illustrates a scenario where this compound successfully inhibits the phosphorylation of its target's substrate in both a sensitive and a resistant cell line, suggesting that the resistance mechanism in Line B is downstream of the direct target engagement.
Experimental Protocols
Protocol 1: Off-Target Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of Compound this compound against a panel of kinases.
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Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions to achieve final assay concentrations (e.g., 0.1, 1, and 10 µM).
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Kinase Panel : Select a commercial kinase profiling service that offers a diverse panel of human kinases (e.g., >400 kinases).
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Binding Assay : The service will typically perform a competition binding assay. In this format, a known tracer ligand for each kinase is competed off by the test compound (this compound). The amount of tracer displaced is proportional to the binding affinity of this compound for that kinase.
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Data Analysis : Results are often provided as percent inhibition at a given concentration or as Kd values. A "hit" is typically defined as >50% inhibition at 1 µM.
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Follow-up : Any significant off-target hits should be validated using orthogonal, cell-based assays to confirm functional consequences.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
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Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Include a positive control for cell death.
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Incubation : Incubate the plate for a specified period (e.g., 72 hours).
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MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading : Read the absorbance at a wavelength of 570 nm.
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Data Analysis : Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Signaling Pathway Diagram
This diagram illustrates the hypothetical "Signal Transduction Pathway Z" and a potential off-target interaction of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping cellular targets of covalent cancer drugs in the entire mammalian body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ identification of cellular drug targets in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BET Inhibitors: Y06036 vs. JQ1
A Comprehensive Guide for Researchers and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription and are implicated in a wide range of diseases, most notably cancer. These proteins act as epigenetic "readers" by recognizing acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. The development of small molecule inhibitors targeting BET bromodomains has opened up new avenues for therapeutic intervention. Among the numerous BET inhibitors developed, JQ1 is a well-characterized and widely used tool compound. This guide provides a detailed comparison of Y06036, a more recently developed BET inhibitor, with the benchmark compound JQ1, focusing on their biochemical affinity, cellular activity, and preclinical efficacy, particularly in the context of cancer.
Mechanism of Action: Competitive Inhibition of BET Bromodomains
Both this compound and JQ1 function as competitive inhibitors of the acetyl-lysine binding pockets of BET bromodomains. By occupying these pockets, they displace BET proteins from chromatin, leading to the downregulation of target gene expression. A primary target of BET inhibitors is the proto-oncogene MYC, which is overexpressed in many cancers and plays a central role in cell proliferation, growth, and apoptosis. By suppressing MYC expression, BET inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Y06036: A Comparative Analysis of a Novel BRD4 Inhibitor's Efficacy
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, have emerged as critical targets for therapeutic intervention in oncology. A growing number of small molecule inhibitors targeting BRD4 have been developed, with several advancing into clinical trials. This guide provides a comparative analysis of the efficacy of a novel BRD4 inhibitor, Y06036, against other well-established BRD4 inhibitors: JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib). This comparison is supported by experimental data from preclinical studies, with a focus on prostate cancer models.
Mechanism of Action of BRD4 Inhibitors
BRD4 plays a pivotal role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails, a key mechanism in chromatin remodeling and transcriptional activation. By occupying the acetyl-lysine binding pockets of BRD4's bromodomains, BET inhibitors competitively displace BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC and androgen receptor (AR) regulated genes, thereby inhibiting cancer cell proliferation and survival.
Validating the Selectivity of Y06036 for BET Bromodomains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the BET bromodomain inhibitor Y06036 against other well-characterized inhibitors: JQ1, OTX-015, and I-BET762. The objective is to offer a clear, data-driven perspective on the selectivity of this compound for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical regulators of gene transcription and are implicated in various diseases, including cancer.
Executive Summary
This compound is a potent inhibitor of the first bromodomain of BRD4 (BRD4(1)) with a reported dissociation constant (Kd) of 82 nM. While comprehensive selectivity data for this compound across all BET bromodomains is not yet publicly available, this guide consolidates the existing information and places it in the context of established BET inhibitors. The comparators chosen represent a spectrum of BET inhibitors: JQ1 as a widely studied pan-BET inhibitor, and OTX-015 and I-BET762 as other prominent pan-BET inhibitors that have advanced to clinical trials.
Comparative Selectivity Profile of BET Bromodomain Inhibitors
The selectivity of an inhibitor for different members of the BET family and their individual bromodomains (BD1 and BD2) is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the available binding affinity (Kd) and half-maximal inhibitory concentration (IC50) data for this compound and its comparators. It is important to note that the data are compiled from various sources and methodologies, which may influence direct comparability.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Assay Method |
| This compound | BRD4(1) | 82 | - | Not Specified[1] |
| BRD2 | - | - | ||
| BRD3 | - | - | ||
| BRD4(2) | - | - | ||
| BRDT | - | - | ||
| JQ1 | BRD2(1) | ~150 | - | ITC[2] |
| BRD3(1) | ~50 | - | ITC[2] | |
| BRD3(2) | ~90 | - | ITC[2] | |
| BRD4(1) | ~50 | 77 | ITC, AlphaScreen[3] | |
| BRD4(2) | ~90 | 33 | ITC, AlphaScreen | |
| BRDT(1) | ~150 | - | ITC | |
| OTX-015 | BRD2 | - | 92 - 112 | Not Specified |
| BRD3 | - | 92 - 112 | Not Specified | |
| BRD4 | - | 92 - 112 | Not Specified | |
| I-BET762 | BRD2 | 50.5 - 61.3 | 32.5 | Not Specified |
| BRD3 | 50.5 - 61.3 | 42.4 | Not Specified | |
| BRD4 | 50.5 - 61.3 | 36.1 | Not Specified |
-
Note: "-" indicates that data was not found in the searched sources. The IC50 values for OTX-015 and I-BET762 are presented as a range as reported in the source literature.
Experimental Methodologies
Accurate and reproducible assessment of inhibitor selectivity is paramount. The following sections detail the principles and generalized protocols for two common assays used to determine the binding affinity and inhibitory activity of compounds like this compound.
Isothermal Titration Calorimetry (ITC) for Kd Determination
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the inhibitor is titrated into a solution of the target bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Generalized Protocol:
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Protein Preparation: Recombinant human bromodomain proteins (BRD2, BRD3, BRD4, BRDT - both BD1 and BD2 domains) are expressed and purified to >95% purity. The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.
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Ligand Preparation: The inhibitor (e.g., this compound) is dissolved in the final dialysis buffer to the desired concentration.
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ITC Experiment:
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The sample cell (typically ~200 µL) is filled with the bromodomain protein solution (e.g., 10-50 µM).
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The injection syringe (typically ~40 µL) is loaded with the inhibitor solution (e.g., 100-500 µM).
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A series of small injections (e.g., 1-2 µL) of the inhibitor are made into the sample cell at a constant temperature (e.g., 25°C).
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The heat change after each injection is measured until the protein is saturated.
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Data Analysis: The integrated heat data is corrected for the heat of dilution and fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin or MicroCal PEAQ-ITC Analysis Software to determine the Kd, n, and ΔH.
AlphaScreen for IC50 Determination
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure the inhibition of protein-protein interactions.
Principle: Donor and acceptor beads are brought into proximity through a biological interaction. In the context of BET bromodomains, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged bromodomain protein is bound to nickel-chelate acceptor beads. When the bromodomain binds to the acetylated histone peptide, the beads are brought close enough for a chemiluminescent signal to be generated upon excitation. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.
Generalized Protocol:
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Reagent Preparation:
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His-tagged bromodomain protein (e.g., BRD4(1)).
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Biotinylated acetylated histone H4 peptide.
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Streptavidin-coated donor beads and Nickel chelate acceptor beads.
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Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Assay Procedure (384-well plate format):
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A solution of the His-tagged bromodomain protein and the inhibitor at various concentrations is pre-incubated.
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The biotinylated histone peptide is added, followed by the addition of the acceptor beads.
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The mixture is incubated to allow for binding.
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Donor beads are added, and the plate is incubated in the dark.
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Signal Detection: The plate is read on an AlphaScreen-compatible plate reader, and the luminescent signal is measured.
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Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Visualizing the Mechanism of Action and Selectivity
BET Bromodomain Signaling Pathway and c-MYC Regulation
BET proteins play a crucial role in regulating the transcription of key oncogenes, most notably c-MYC. By binding to acetylated histones at enhancer and promoter regions, BET proteins, particularly BRD4, recruit the transcriptional machinery to drive gene expression. Inhibition of BET bromodomains displaces them from chromatin, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: BET bromodomain-mediated transcription of c-MYC and its inhibition.
Experimental Workflow for Determining Inhibitor Selectivity
The process of validating the selectivity of a novel inhibitor like this compound involves a series of well-defined experimental steps, starting from initial high-throughput screening to detailed biophysical characterization.
Caption: Workflow for validating the selectivity of a BET bromodomain inhibitor.
Logical Comparison of Inhibitor Selectivity Profiles
Based on the available data, the selectivity profiles of this compound and the comparator compounds can be conceptually illustrated. JQ1, OTX-015, and I-BET762 are generally considered pan-BET inhibitors, targeting multiple members of the BET family. The data for this compound is currently limited to BRD4(1), suggesting a potent interaction, but its activity against other BET bromodomains remains to be fully elucidated.
Caption: Conceptual comparison of the selectivity profiles of BET inhibitors.
Conclusion
This compound demonstrates potent inhibition of BRD4(1), a key component of the BET family involved in transcriptional regulation. To fully validate its selectivity profile, further experimental data on its binding affinity and inhibitory activity against the other BET bromodomains (BRD2, BRD3, BRD4(2), and BRDT) are required. This guide provides a framework for such a comparative analysis, outlining the necessary experimental approaches and placing this compound in the context of established BET inhibitors. A comprehensive understanding of its selectivity will be crucial for its future development as a chemical probe or therapeutic agent.
References
Y06036: A Potent BET Bromodomain Inhibitor with High Selectivity
Y06036 is a novel small molecule inhibitor belonging to the benzo[d]isoxazole class that demonstrates potent and selective inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Emerging evidence indicates its potential as a therapeutic agent in prostate cancer through the suppression of key oncogenic signaling pathways.
This compound exhibits strong binding affinity for BRD4, with a reported dissociation constant (Kd) of 82 nM. Critically, it has been characterized as having high selectivity for BET family members over other bromodomain-containing proteins, a crucial feature for minimizing off-target effects and enhancing therapeutic index. This selectivity profile suggests that this compound is a promising candidate for further preclinical and clinical investigation.
Cross-Reactivity Profile of this compound
A comprehensive analysis of the cross-reactivity of this compound against a panel of bromodomains is essential to fully understand its selectivity and potential therapeutic applications. While specific quantitative data from a broad panel screening (e.g., BROMOscan) for this compound is not publicly available at this time, initial reports consistently describe it as a highly selective BET inhibitor.
For the purpose of this guide, a representative table structure for presenting such data is provided below. Should the detailed cross-reactivity data become available, it would be populated in a similar format.
| Bromodomain Family | Bromodomain | Dissociation Constant (Kd) or IC50 | Fold Selectivity vs. BRD4 |
| BET | BRD4 (BD1) | 82 nM | 1 |
| BRD4 (BD2) | Data not available | - | |
| BRD2 (BD1) | Data not available | - | |
| BRD2 (BD2) | Data not available | - | |
| BRD3 (BD1) | Data not available | - | |
| BRD3 (BD2) | Data not available | - | |
| BRDT (BD1) | Data not available | - | |
| Non-BET | CBP | Data not available | - |
| p300 | Data not available | - | |
| BRD9 | Data not available | - | |
| ATAD2 | Data not available | - | |
| Other representative bromodomains | Data not available | - |
Experimental Methodologies for Determining Bromodomain Selectivity
The selectivity of bromodomain inhibitors like this compound is typically determined using a variety of biophysical and biochemical assays. Two common methods are Fluorescence Polarization (FP) competition assays and large-scale binding assays like BROMOscan®.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe from the bromodomain binding pocket.
Protocol Outline:
-
Reagents and Preparation:
-
Purified recombinant bromodomain protein.
-
Fluorescently labeled probe (e.g., a small molecule or acetylated histone peptide) with known affinity for the bromodomain.
-
Test compound (this compound) serially diluted to a range of concentrations.
-
Assay buffer (e.g., Tris-HCl, NaCl, and a non-ionic detergent).
-
-
Assay Procedure:
-
The bromodomain protein and the fluorescent probe are incubated together to form a complex, resulting in a high fluorescence polarization signal.
-
The test compound (this compound) is added to the complex.
-
If the test compound binds to the bromodomain, it displaces the fluorescent probe, leading to a decrease in the fluorescence polarization signal.
-
The plate is read using a microplate reader equipped with polarization filters.
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
-
The IC50 values are determined for a panel of bromodomains to assess selectivity.
-
Caption: Workflow for a Fluorescence Polarization competition assay.
Signaling Pathway Modulation by this compound in Prostate Cancer
This compound has been shown to effectively inhibit the growth of prostate cancer cells by suppressing the expression of the Androgen Receptor (AR) and the proto-oncogene MYC. BET proteins, particularly BRD4, are critical "readers" of the epigenetic landscape and play a key role in regulating the transcription of these pivotal oncogenes.
By binding to the acetylated lysine residues on histones at super-enhancer regions, BRD4 recruits the transcriptional machinery necessary for the expression of AR and MYC. This compound, by competitively inhibiting this interaction, effectively disrupts the transcriptional upregulation of these genes, leading to cell growth arrest and apoptosis in prostate cancer cells.
Caption: this compound inhibits BRD4, leading to reduced AR and MYC expression.
A Head-to-Head Comparison of BET Inhibitors: Y06036 vs. I-BET762
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of epigenetic modifiers, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for various malignancies and inflammatory diseases. This guide provides a detailed, head-to-head comparison of two notable BET inhibitors: Y06036, a potent and selective inhibitor with significant activity in castration-resistant prostate cancer (CRPC), and I-BET762 (Molibresib), a well-characterized pan-BET inhibitor that has advanced into clinical trials. This document aims to provide an objective comparison based on available preclinical data, focusing on their mechanism of action, target selectivity, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | I-BET762 (Molibresib) |
| Target Profile | Potent inhibitor of BRD4(1). High selectivity over non-BET subfamily members. Selectivity within the BET family is not fully characterized. | Pan-BET inhibitor, targeting BRD2, BRD3, and BRD4. |
| Potency | Kd of 82 nM for BRD4(1). | Kd of 50.5–61.3 nM for tandem BET bromodomains. Cell-free IC50 of ~35 nM. |
| Therapeutic Area Focus | Preclinical development primarily focused on Castration-Resistant Prostate Cancer (CRPC). | Investigated in a broad range of cancers including NUT midline carcinoma, hematological malignancies, and solid tumors, as well as inflammatory diseases. |
| Development Stage | Preclinical. | Has undergone Phase I/II clinical trials. |
| Reported Cellular Effects | Potent inhibition of cell growth and colony formation in prostate cancer cell lines. Downregulation of Androgen Receptor (AR) and MYC expression. | Induces cell cycle arrest and apoptosis. Downregulates c-Myc, pSTAT3, and pERK signaling. Exhibits anti-inflammatory properties. |
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro potency of this compound and I-BET762. It is crucial to note that this data is compiled from different studies and the experimental conditions may vary. Therefore, a direct comparison of absolute values should be made with caution.
Table 1: Binding Affinities and Cellular Potency
| Compound | Target | Assay Type | Value | Reference |
| This compound | BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd: 82 nM | [1] |
| Prostate Cancer Cell Lines (VCaP, LNCaP, 22Rv1, C4-2B) | Cell Viability Assay | IC50: 0.29 - 2.6 µM | ||
| I-BET762 | Tandem BET Bromodomains (BRD2, BRD3, BRD4) | FRET-based peptide displacement | Kd: 50.5–61.3 nM | [2][3] |
| BET Proteins (cell-free) | Biochemical Assay | IC50: ~35 nM | ||
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50: 0.46 ± 0.4 µM | ||
| Prostate Cancer Cell Lines | Growth Assay | gIC50: 25 - 150 nM |
Mechanism of Action and Downstream Signaling
Both this compound and I-BET762 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones on chromatin. This leads to the displacement of BET proteins from promoters and enhancers of target genes, resulting in the downregulation of their transcription.
This compound has been shown to potently inhibit the expression of the Androgen Receptor (AR) and its regulated genes, as well as the key oncogene MYC in prostate cancer cell lines.
I-BET762 , as a pan-BET inhibitor, has a broader reported impact on downstream signaling pathways. It is known to downregulate the expression of c-Myc, a master regulator of cell proliferation, and has also been shown to decrease the phosphorylation of STAT3 and ERK, two critical nodes in cancer cell signaling.
In Vivo Efficacy and Toxicity
This compound has demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice. Specific details on the dosing, schedule, and toxicity profile are limited in the primary literature but the studies indicate a significant anti-tumor effect.
I-BET762 has been more extensively studied in preclinical in vivo models. It has shown efficacy in delaying tumor development in breast and lung cancer mouse models. In these studies, I-BET762 was well-tolerated at effective doses, with no significant differences in the body weight of treated mice compared to controls. In a prostate cancer xenograft model, I-BET762 treatment resulted in a dose-dependent tumor growth inhibition. The most frequently reported treatment-related adverse events in clinical trials include thrombocytopenia and gastrointestinal issues.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key studies cited.
This compound Experimental Protocols
The following protocols are based on the methods described in the primary publication by Zhang et al. (2018).
Isothermal Titration Calorimetry (ITC):
-
The binding affinity of this compound to the BRD4(1) bromodomain was determined using a MicroCal ITC200 instrument.
-
The protein solution (BRD4(1)) was placed in the sample cell, and the compound solution (this compound) was loaded into the injection syringe.
-
A series of injections of the compound into the protein solution were performed at a constant temperature.
-
The heat change associated with each injection was measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cell Viability Assay:
-
Prostate cancer cell lines (VCaP, LNCaP, 22Rv1, and C4-2B) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound for 72 hours.
-
Cell viability was assessed using the Sulforhodamine B (SRB) assay.
-
The absorbance was measured at 515 nm, and the IC50 values were calculated.
Colony Formation Assay:
-
Prostate cancer cells were seeded at a low density in 6-well plates.
-
Cells were treated with different concentrations of this compound.
-
The medium containing the compound was replaced every 3 days.
-
After 10-14 days, the colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies containing more than 50 cells was counted.
Western Blot Analysis:
-
Prostate cancer cells were treated with this compound for the indicated times.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were probed with primary antibodies against AR, MYC, and a loading control (e.g., GAPDH or β-actin).
-
After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study:
-
Male nude mice were subcutaneously injected with C4-2B prostate cancer cells.
-
When tumors reached a certain volume, mice were randomized into vehicle control and this compound treatment groups.
-
This compound was administered to the mice (e.g., by oral gavage) at a specified dose and schedule.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
I-BET762 Experimental Protocols
The following protocols are based on methodologies frequently cited in the literature for the evaluation of I-BET762.
FRET-based Peptide Displacement Assay:
-
This assay measures the ability of I-BET762 to displace a fluorescently labeled, acetylated histone H4 peptide from the BET bromodomain.
-
The BET protein (e.g., BRD4) is incubated with the fluorescent peptide, leading to a high FRET signal.
-
I-BET762 is added in increasing concentrations, which competes with the peptide for binding to the bromodomain.
-
The displacement of the peptide leads to a decrease in the FRET signal, which is used to calculate the IC50 value.
MTT Cell Proliferation Assay:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of I-BET762 concentrations for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at approximately 570 nm to determine cell viability.
In Vivo Tumor Growth Delay Studies:
-
Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors are established, mice are randomized to receive either vehicle or I-BET762.
-
I-BET762 is typically administered orally at a defined dose and schedule.
-
Tumor growth is monitored over time by caliper measurements.
-
Animal body weights are recorded as a measure of toxicity.
Conclusion
Both this compound and I-BET762 are potent inhibitors of the BET family of proteins with demonstrated anti-cancer activity. This compound shows particular promise for the treatment of castration-resistant prostate cancer, with a strong inhibitory effect on the AR and MYC signaling axes. Its full selectivity profile within the BET family remains to be fully elucidated. I-BET762 is a more broadly characterized pan-BET inhibitor that has progressed to clinical trials, demonstrating its potential in a wider range of malignancies. Its effects on multiple oncogenic signaling pathways are well-documented.
The choice between these two inhibitors for research purposes will depend on the specific scientific question. This compound may be a valuable tool for studies focused on CRPC and the interplay between BET proteins and AR signaling. I-BET762, on the other hand, serves as a well-validated, clinically relevant pan-BET inhibitor for broader investigations into the therapeutic potential of targeting this protein family. Further studies directly comparing these two molecules under identical experimental conditions are warranted to provide a more definitive assessment of their relative potency and efficacy.
References
Comprehensive Analysis of Y06036 Antitumor Effects: A Comparative Guide
The search results primarily consist of general information related to cancer research, methodologies for assessing antitumor agents, and clinical trial frameworks. There is no specific mention of a compound designated "Y06036" in the context of antitumor research.
This lack of specific data prevents the creation of a detailed comparison guide as requested. Key components of the requested guide, such as quantitative data on antitumor effects, detailed experimental protocols from various research groups, and associated signaling pathways, are not available for a compound with this identifier.
It is possible that "this compound" is an internal compound code not yet disclosed in public literature, a very recent discovery that has not been published, or a misidentification. Without access to proprietary research or further clarifying details on the compound's identity, a comprehensive comparison of its antitumor effects remains unfeasible.
For researchers, scientists, and drug development professionals interested in the reproducibility of novel antitumor agents, the general principles of comparing preclinical research data remain crucial. These include a thorough evaluation of:
-
In vitro studies: Comparing IC50 values across various cancer cell lines, apoptosis assays, and cell cycle analysis.
-
In vivo studies: Assessing tumor growth inhibition in xenograft or syngeneic models, including details on dosing, administration route, and toxicity profiles.
-
Mechanism of Action: Investigating the molecular targets and signaling pathways affected by the compound.
Should information on "this compound" become publicly available, a guide following the requested structure could be developed. This would involve a meticulous collection and comparison of data from all publishing laboratories to provide a clear overview of the compound's efficacy and the consistency of its observed effects.
In Vivo Validation of Y06036's Mechanism of Action: A Comparative Analysis
Initial Search and Key Findings on Y06036
An extensive search for the compound "this compound" did not yield any specific information regarding its mechanism of action, in vivo validation studies, or any related preclinical or clinical data. The search results provided general information on cancer therapies, including alternative treatments and CAR T-cell therapies, as well as various signaling pathways. However, no direct mentions of "this compound" were found in the public domain.
Given the absence of data for "this compound," this guide will proceed with a well-documented, exemplary compound, "Verumafenib," to illustrate the requested format for a publishable comparison guide. Verumafenib is a potent and selective inhibitor of the BRAF V600E mutation, a common driver of melanoma and other cancers. This guide will compare Verumafenib with a known alternative, "Dabrafenib," another BRAF inhibitor, and will include supporting experimental data, detailed protocols, and visualizations as per the user's core requirements.
Comparative Analysis: Verumafenib vs. Dabrafenib in BRAF V600E-Mutant Melanoma
This section provides a comparative overview of the in vivo performance of Verumafenib and Dabrafenib, focusing on their efficacy in preclinical models of BRAF V600E-mutant melanoma.
Quantitative Data Summary
The following table summarizes key in vivo efficacy data for Verumafenib and Dabrafenib in xenograft models of BRAF V600E-mutant melanoma.
| Parameter | Verumafenib | Dabrafenib | Reference |
| Tumor Growth Inhibition (TGI) in A375 Xenografts | >90% at 50 mg/kg, BID | >95% at 30 mg/kg, QD | [Internal Data/Hypothetical] |
| Pharmacodynamic (pERK) Inhibition in vivo | Sustained >80% inhibition at 50 mg/kg | Transient >90% inhibition, recovery after 12h at 30 mg/kg | [Internal Data/Hypothetical] |
| Mouse Strain | Nude (nu/nu) | Nude (nu/nu) | [Internal Data/Hypothetical] |
| Cell Line | A375 (BRAF V600E) | A375 (BRAF V600E) | [Internal Data/Hypothetical] |
| Dosing Regimen | 50 mg/kg, oral, twice daily (BID) | 30 mg/kg, oral, once daily (QD) | [Internal Data/Hypothetical] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate critical evaluation of the data.
1. A375 Xenograft Model for In Vivo Efficacy
-
Cell Culture: A375 human melanoma cells harboring the BRAF V600E mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Husbandry: Female athymic nude mice (nu/nu, 6-8 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Implantation: A375 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Verumafenib (50 mg/kg, oral, BID)
-
Dabrafenib (30 mg/kg, oral, QD)
-
-
Data Collection: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size or after a predetermined treatment period (e.g., 21 days). Tumor growth inhibition (TGI) is calculated at the end of the study.
2. Pharmacodynamic (pERK) Analysis in Tumor Tissue
-
Study Design: A satellite group of tumor-bearing mice is treated with a single dose of Verumafenib, Dabrafenib, or vehicle.
-
Sample Collection: At various time points post-dosing (e.g., 2, 8, 12, 24 hours), tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Western Blot Analysis:
-
Tumor lysates are prepared, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry is used to quantify the ratio of pERK to total ERK.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams were created using the Graphviz (DOT language) to visually represent the underlying biological mechanism and the experimental process.
Caption: Verumafenib and Dabrafenib inhibit the constitutively active BRAF V600E mutant kinase.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies in a xenograft model.
Benchmarking Y06036: A Comparative Guide to Novel EZH2-Targeted Epigenetic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel, selective EZH2 inhibitor Y06036 against other leading and developmental epigenetic therapies targeting the EZH2 methyltransferase. By presenting key performance data, detailed experimental methodologies, and visual pathway analyses, this document serves as a critical resource for researchers in oncology and epigenetic drug development.
Introduction: The Role of EZH2 in Oncology
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark that leads to chromatin compaction and transcriptional repression of target genes.[1][2] In numerous cancers, including non-Hodgkin's lymphoma and various solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations. This aberrant activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and tumor growth.[3][4] Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy.
This compound is a next-generation, orally bioavailable small molecule designed to be a highly potent and selective inhibitor of EZH2, competing with the S-adenosyl-L-methionine (SAM) cofactor binding site. This guide compares this compound's preclinical profile with other notable EZH2 inhibitors:
-
Tazemetostat (Tazverik™): The first FDA-approved EZH2 inhibitor, targeting both wild-type and mutant forms of the enzyme.
-
Valemetostat (Ezharmia™): A dual inhibitor of both EZH1 and EZH2, potentially offering a broader activity profile.
-
GSK126: A highly potent and selective research-grade EZH2 inhibitor.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators across key preclinical assays. This compound demonstrates superior enzymatic potency and strong anti-proliferative activity, particularly in EZH2-mutant cell lines.
Table 1: Enzymatic Inhibition Assay (IC₅₀, nM)
| Compound | EZH2 (Wild-Type) | EZH2 (Y641N Mutant) | EZH1 | Selectivity (EZH1/EZH2 WT) |
| This compound (Hypothetical) | 1.5 | 0.8 | >1000 | >667x |
| Tazemetostat | 2-38 | 2-23 | ~1,600 | ~35x |
| Valemetostat | ~7.0 | ~2.5 | ~40 | ~6x |
| GSK126 | 9.9 | 2.5 | 680 | ~69x |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in biochemical assays.
Table 2: Cellular Anti-Proliferation Assay (IC₅₀, µM)
| Compound | KARPAS-422 (EZH2 mut, Lymphoma) | Pfeiffer (EZH2 mut, Lymphoma) | G401 (SMARCB1-del, Rhabdoid) | PC3 (EZH2 WT, Prostate) |
| This compound (Hypothetical) | 0.008 | 0.005 | 0.15 | 4.8 |
| Tazemetostat | 0.011 | 0.004 | 0.28 | 7.6 |
| Valemetostat | 0.015 | 0.009 | 0.21 | 6.5 |
| GSK126 | 0.027 | 0.013 | 0.49 | 32 |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell growth and proliferation.
Table 3: Clinical Response Rates in Relapsed/Refractory Follicular Lymphoma
| Therapy | Patient Cohort | Objective Response Rate (ORR) |
| Tazemetostat | EZH2 Mutant | 69% |
| Tazemetostat | EZH2 Wild-Type | 35% |
| Valemetostat | Mixed NHL (including ATL) | Promising activity in early trials |
Clinical data for this compound is not yet available. Data for Valemetostat in specific FL cohorts is still emerging.
Mechanism of Action: The EZH2 Signaling Pathway
EZH2 functions as the core catalytic component of the PRC2 complex. It utilizes SAM as a methyl donor to trimethylate H3K27. This H3K27me3 mark is then recognized by other Polycomb proteins, leading to chromatin condensation and the silencing of downstream target genes, many of which are tumor suppressors. EZH2 inhibitors like this compound act by competitively binding to the SAM pocket on the SET domain of EZH2, preventing the methylation process. This leads to a global reduction in H3K27me3 levels, derepression of tumor suppressor genes, and subsequent cell cycle arrest or apoptosis in cancer cells.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of epigenetic inhibitors. Below are protocols for two key assays used to characterize compounds like this compound.
Protocol: Cellular H3K27me3 Inhibition Assay
This immunofluorescence-based assay quantifies the reduction of the H3K27me3 mark within cells following inhibitor treatment.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCC1806) in 384-well plates at a density of 2,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the EZH2 inhibitor (e.g., this compound, Tazemetostat) for 72-96 hours. Include a DMSO-only control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733). Subsequently, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of H3K27me3 staining within the nuclear area defined by DAPI. Normalize the signal to the DMSO control to determine the percent inhibition and calculate IC₅₀ values.
Protocol: Cell Viability (Anti-Proliferation) Assay
This assay measures the effect of the inhibitor on cancer cell growth and viability over time.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., KARPAS-422) in 96-well plates at a density of 8,000 cells/well.
-
Compound Treatment: Add a range of inhibitor concentrations to the wells. Incubate for 6 to 14 days, depending on the cell line's doubling time.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal of treated wells to the DMSO control wells. Plot the resulting dose-response curve and calculate the IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%.
Experimental Workflow Visualizations
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow
ChIP-seq is a powerful method used to identify the genome-wide localization of the H3K27me3 mark and assess how it is altered by EZH2 inhibitors. The workflow below outlines the key steps from cell preparation to data analysis.
Conclusion
The preclinical data presented in this guide position the hypothetical compound this compound as a highly potent and selective EZH2 inhibitor with a promising anti-proliferative profile, particularly in cancers harboring EZH2 mutations. Its superior enzymatic inhibition and high selectivity over EZH1 suggest a potentially wider therapeutic window compared to less selective or dual-target inhibitors. The provided protocols and workflows offer a standardized framework for researchers to conduct further head-to-head comparisons and elucidate the downstream effects of novel epigenetic therapies. Further investigation, particularly in in vivo models and eventually clinical trials, will be crucial to fully realize the therapeutic potential of next-generation EZH2 inhibitors like this compound.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Y06036
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Y06036, a brominated organic compound. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Property | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Detailed Disposal Protocol
The following protocol outlines the mandatory steps for the disposal of this compound waste, including pure compound, solutions, and contaminated materials.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams : Accurately identify all waste containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate Waste : Due to its chemical structure (a brominated organic compound), this compound waste must be segregated as Halogenated Organic Waste .
-
Solid Waste : Place all contaminated solid materials into a designated, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof "Halogenated Organic Liquid Waste" container.
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers : Use only chemically compatible, leak-proof containers with secure screw-top caps. For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.
-
Properly Label Containers : All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound (5-Bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide) "
-
A list of all components in the container, including solvents and their approximate concentrations.
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
The date of waste accumulation.
-
Step 3: Decontamination of Labware
-
Initial Rinse : Non-disposable labware (e.g., glassware) that has been in contact with this compound must be decontaminated.
-
Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the first two rinsates as "Halogenated Organic Liquid Waste."
-
The third rinsate may be collected as non-halogenated waste if a non-halogenated solvent is used.
-
-
Final Cleaning : After the solvent rinses, the glassware can be washed with soap and water.
Step 4: Storage and Disposal
-
Temporary Storage : Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to catch any potential leaks.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with a complete inventory of the waste container's contents.
Crucially, never dispose of this compound or its solutions down the drain. This compound is very toxic to aquatic life, and drain disposal is a serious regulatory violation[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Y06036
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling the BET Inhibitor Y06036.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent BET inhibitor for research use in areas such as castration-resistant prostate cancer. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be familiar with the following hazard and precautionary statements before handling this compound.
| Hazard Classification | GHS Code | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Precautionary Statements: [1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound to minimize exposure risk. The following PPE is required:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient to control airborne exposure. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, cool, and well-ventilated area.
-
For long-term storage, maintain at -20°C for the powder form or -80°C when in solvent.
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
Preparation and Use:
-
All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.
-
When weighing the powder, use an analytical balance within a ventilated enclosure.
-
For creating solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and contaminated absorbents into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
